molecular formula C9H9ClN2O B1490239 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole CAS No. 2091118-49-7

4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

Numéro de catalogue: B1490239
Numéro CAS: 2091118-49-7
Poids moléculaire: 196.63 g/mol
Clé InChI: FVULPGQOICNRNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-Chloroethyl)-3-(furan-2-yl)-1H-pyrazole ( 2091118-49-7) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This high-purity compound, with the molecular formula C 9 H 9 ClN 2 O and a molecular weight of 196.63, is supplied For Research Use Only. The core structure of this compound, which incorporates both a pyrazole and a furan heterocycle, is frequently explored in the development of novel bioactive molecules. Specifically, 3-(furan-2-yl)pyrazole derivatives are recognized as key scaffolds in pharmacological research . These structures are frequently investigated as precursors for synthesizing more complex molecules, such as chalcone hybrids, which have demonstrated potent cytotoxic effects against challenging targets like lung carcinoma (A549) cell lines in scientific studies . Beyond anticancer applications, pyrazole derivatives are extensively studied for their broad spectrum of biological activities, including antibacterial and antifungal properties . The presence of the 2-chloroethyl group on the pyrazole ring provides a reactive handle for further chemical modification, making this compound a versatile intermediate for constructing libraries of potential therapeutic agents aimed at overcoming antimicrobial resistance or targeting various disease mechanisms.

Propriétés

IUPAC Name

4-(2-chloroethyl)-5-(furan-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-4-3-7-6-11-12-9(7)8-2-1-5-13-8/h1-2,5-6H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVULPGQOICNRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=NN2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and properties of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole. The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives commercialized as therapeutic agents.[1][2][3][4] The incorporation of a furan moiety and a reactive chloroethyl group at the 3 and 4-positions, respectively, presents a molecule of significant interest for further chemical exploration and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a detailed examination of this promising heterocyclic compound.

Introduction to the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[4] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Marketed drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and Stanozolol (an anabolic steroid) feature the pyrazole core, underscoring its therapeutic importance.[3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile. The fusion of a furan ring to the pyrazole core, as seen in the title compound, is of particular interest, as furan derivatives also possess significant biological activities.[5]

Chemical Structure and Physicochemical Properties

The chemical structure of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole combines the aromatic pyrazole and furan rings with a reactive alkyl chloride side chain. This unique combination of functional groups dictates its chemical behavior and potential for further derivatization.

Table 1: Physicochemical Properties of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

PropertyValueSource
IUPAC Name 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazoleBLDpharm[6]
CAS Number 2091118-49-7BLDpharm[6]
Molecular Formula C₉H₉ClN₂O-
Molecular Weight 196.64 g/mol -
Physical Form Solid or liquid (predicted)Sigma-Aldrich[7]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.-

Synthesis of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

While a specific, detailed synthesis for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methods for pyrazole synthesis. The most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3][8]

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves a multi-step process starting from readily available precursors. The key steps would be the formation of a suitable β-dicarbonyl intermediate containing the furan and the precursor to the chloroethyl group, followed by cyclization with hydrazine.

Synthetic Pathway cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Pyrazole Ring Formation cluster_3 Step 4: Nef Reaction and Reduction cluster_4 Step 5: Chlorination A 2-Acetylfuran C 1-(Furan-2-yl)-3-(dimethylamino)prop-2-en-1-one A->C Reaction B Vilsmeier Reagent (POCl₃, DMF) B->C Reagent E 4-(Furan-2-yl)-4-oxo-2-nitrobutanal C->E Reaction D Nitromethane D->E Reagent G 3-(Furan-2-yl)-4-(nitromethyl)-1H-pyrazole E->G Cyclization F Hydrazine Hydrate F->G Reagent I 2-(3-(Furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol G->I Conversion H 1. Base 2. NaBH₄ H->I Reagents K 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole (Target Molecule) I->K Reaction J Thionyl Chloride (SOCl₂) J->K Reagent

Caption: Proposed synthetic pathway for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Furan-2-yl)-3-(dimethylamino)prop-2-en-1-one

  • To a stirred solution of 2-acetylfuran (1.0 eq) in an appropriate solvent such as DMF, add the Vilsmeier reagent (POCl₃/DMF) (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., NaHCO₃).

  • The precipitated solid is filtered, washed with water, and dried to yield the enaminone intermediate.

Step 2: Synthesis of 4-(Furan-2-yl)-4-oxo-2-nitrobutanal

  • Dissolve the enaminone from Step 1 (1.0 eq) in a suitable solvent like ethanol.

  • Add nitromethane (1.5 eq) and a catalytic amount of a base (e.g., sodium ethoxide).

  • Stir the mixture at room temperature for 12-16 hours.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Step 3: Synthesis of 3-(Furan-2-yl)-4-(nitromethyl)-1H-pyrazole

  • To a solution of the nitrobutanal derivative from Step 2 (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 4: Synthesis of 2-(3-(Furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

  • Treat the nitromethyl pyrazole from Step 3 with a strong base (e.g., sodium methoxide) to form the nitronate salt.

  • Reduce the nitronate salt with a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the alcohol by column chromatography.

Step 5: Synthesis of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

  • Dissolve the alcohol from Step 4 (1.0 eq) in a solvent like dichloromethane or chloroform.

  • Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction with ice water and extract the product.

  • Purify the final compound by column chromatography to obtain 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show signals for the pyrazole NH proton (a broad singlet at high ppm), the pyrazole CH proton, three protons for the furan ring, and two triplets for the -CH₂-CH₂-Cl moiety.

  • ¹³C NMR: The spectrum should display nine distinct carbon signals corresponding to the carbons of the pyrazole and furan rings, and the chloroethyl side chain.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 196.04, with a characteristic M+2 peak at m/z 198.04 due to the presence of the chlorine-37 isotope.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (around 3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), C=N and C=C stretching (in the 1500-1600 cm⁻¹ region), and C-Cl stretching (around 600-800 cm⁻¹).

Chemical Reactivity and Potential Applications

The chemical structure of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole offers several sites for chemical modification, making it a versatile building block for the synthesis of more complex molecules.

  • Pyrazole Ring: The N-H proton is acidic and can be deprotonated with a base, allowing for N-alkylation or N-acylation to introduce various substituents.[9]

  • Chloroethyl Group: The chloroethyl side chain is a reactive electrophile, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, such as amines, azides, thiols, and cyanides, leading to the generation of a library of derivatives for structure-activity relationship (SAR) studies.

  • Furan Ring: The furan ring can undergo electrophilic aromatic substitution, although it is also susceptible to ring-opening under strongly acidic conditions.

Potential in Drug Discovery

Given the broad spectrum of biological activities associated with pyrazole and furan derivatives, 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole is a promising candidate for drug discovery programs.[1][2][3][4][5]

Potential_Applications cluster_properties Structural Features & Reactivity cluster_applications Potential Biological Activities Core 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole Pyrazole Core Furan Moiety Chloroethyl Group Prop1 Proven Bioactive Scaffold Core:f1->Prop1 Prop2 Known Bioactive Heterocycle Core:f2->Prop2 Prop3 Reactive Alkylating Agent Core:f3->Prop3 App1 Anticancer Prop1->App1 App2 Antimicrobial Prop1->App2 App3 Anti-inflammatory Prop1->App3 App4 Antiviral Prop1->App4 Prop2->App1 Prop2->App2 App5 Covalent Inhibitor Development Prop3->App5

Caption: Logical connections between the structural features and potential applications.

Safety Information

For the related compound, 4-(2-chloroethyl)-1H-pyrazole, the following hazard statements are reported:

  • H302: Harmful if swallowed.[7][10]

  • H314: Causes severe skin burns and eye damage.[7]

It is reasonable to assume that 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole may have a similar hazard profile. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole is a heterocyclic compound with significant potential for applications in medicinal chemistry and organic synthesis. Its structure combines the proven bioactive pyrazole scaffold with a furan moiety and a reactive chloroethyl group, making it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field.

References

  • Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan. (2012). PubMed.
  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • 4-(2-Chloroethyl)-1H-pyrazole. Sigma-Aldrich.
  • Fujita, T., Okabe-Nakahara, F., Maruoka, H., & Masumoto, E. (2024).
  • 4-(2-chloroethyl)-1H-pyrazole hydrochloride. PubChem.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Current status of pyrazole and its biological activities. PMC.
  • Synthesis of tetrasubstituted pyrazoles 4.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 4-(2-Chloroethyl)-3-(furan-2-yl)-1H-pyrazole. BLDpharm.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

Sources

Targeted Covalent Inhibition via 4-(2-Chloroethyl)-3-(furan-2-yl)-1H-pyrazole: In Vitro Mechanism of Action and Experimental Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Targeted Covalent Inhibitors (TCIs) has revolutionized the development of highly selective, long-acting therapeutics. 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole (CAS 2091118-49-7)[1] represents a highly specialized pharmacophore that bridges traditional reversible binding with irreversible target inactivation. This whitepaper details the in vitro mechanism of action of this compound, dissecting its structural components, kinetic behavior, and the self-validating experimental protocols required to map its covalent interactions in preclinical drug development.

Pharmacophore Architecture & Mechanistic Rationale

The efficacy of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole in vitro is dictated by a tripartite structural design, where each moiety serves a distinct mechanistic purpose:

  • The 1H-Pyrazole Core (The Anchor): The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as an ATP-competitive hinge-binding motif[2][3]. The N1-H and N2 atoms function as a hydrogen bond donor-acceptor pair, anchoring the molecule to the backbone amides of a target kinase's hinge region.

  • The 3-(Furan-2-yl) Substituent (The Selectivity Filter): This electron-rich, hydrophobic heteroaromatic ring projects into adjacent hydrophobic sub-pockets (e.g., the DFG-out pocket). Its spatial proximity to the pyrazole core restricts the molecule's rotational degrees of freedom, entropically favoring the bound state.

  • The 4-(2-Chloroethyl) Warhead (The Effector): Unlike Michael-acceptor warheads (e.g., acrylamides), the 2-chloroethyl group acts as a direct biological alkylating agent[4]. Once the pyrazole and furan moieties dock the molecule into the active site, the local effective concentration of the warhead spikes. A proximal nucleophilic residue (such as the thiol of Cysteine or the primary amine of Lysine) attacks the electrophilic β -carbon of the chloroethyl group via an SN​2 mechanism, displacing the chloride ion and forming a permanent covalent bond[5][6].

In Vitro Mechanism of Action: Kinetic and Thermodynamic Basis

The in vitro mechanism follows a classic two-step kinetic model for covalent inactivation.

  • Reversible Association ( KI​ ): The compound first equilibrates with the target enzyme ( E ) to form a non-covalent complex ( E⋅I ). This step is driven by the thermodynamic affinity of the pyrazole and furan rings.

  • Irreversible Alkylation ( kinact​ ): The pre-organized E⋅I complex undergoes a first-order intramolecular reaction where the nucleophile displaces the chloride ion, yielding the irreversibly inactivated adduct ( E−I ).

Because the target is permanently alkylated, the biochemical consequence is sustained downstream signaling blockade, which is maintained even after the free inhibitor is washed out of the in vitro system.

MoA A Unbound Target + Inhibitor B Reversible Complex (E·I) A->B K_I (Non-covalent) C Nucleophilic Attack (SN2 Displacement) B->C Proximity Effect D Covalent Adduct (E-I) C->D k_inact (-Cl⁻) E Irreversible Target Inhibition D->E Downstream Blockade

Mechanistic pathway of targeted covalent inhibition by the pyrazole derivative.

Self-Validating Experimental Workflows

To establish trustworthiness and scientific integrity, the evaluation of this compound must rely on self-validating experimental systems. The following protocols are designed with internal controls to definitively prove covalent mechanism of action.

Protocol A: Time-Dependent Kinase Inhibition & Jump-Dilution Assay

Objective: To differentiate between slow-tight reversible binding and true covalent irreversible alkylation. Causality & Logic: Covalent inhibitors exhibit time-dependent inhibition (TDI) because the formation of the covalent bond is a rate-limiting chemical step. A jump-dilution assay forces the equilibrium backward; reversible inhibitors will dissociate and restore enzyme activity, whereas covalent inhibitors will not.

  • Pre-incubation: Incubate the target recombinant kinase (e.g., PI3K or Akt1) with varying concentrations of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole (0.1x to 10x anticipated IC50​ ) in assay buffer at 37°C.

  • Time-Course Sampling: Aliquot samples at discrete time points (0, 15, 30, 60, and 120 minutes).

  • Jump-Dilution: Dilute the aliquots 100-fold into an assay buffer containing saturating ATP and a fluorescent peptide substrate.

  • Signal Readout: Measure initial velocity ( vi​ ) using a microplate reader.

  • Validation: Calculate kobs​ for each concentration. Plot kobs​ vs. [Inhibitor] to extract KI​ and kinact​ . Failure of the enzyme to recover activity post-dilution confirms irreversible covalent binding.

Protocol B: Intact Protein LC-MS/MS Adduct Mapping

Objective: To map the exact amino acid residue alkylated by the 2-chloroethyl warhead. Causality & Logic: Denaturing the protein prevents false-positive non-covalent co-elution. Tryptic digestion followed by MS/MS fragmentation allows for the precise identification of the modified residue based on a specific mass shift (addition of the inhibitor mass minus HCl).

  • Incubation: React 10 µM target protein with 50 µM inhibitor for 2 hours at room temperature.

  • Denaturation & Reduction: Add 8M Urea and 10 mM DTT (incubate 30 min at 56°C). Rationale: Unfolds the protein and reduces disulfide bonds to ensure complete tryptic cleavage and expose all potential nucleophilic sites.

  • Alkylation of Free Thiols: Add 20 mM Iodoacetamide (dark, 30 min) to cap unreacted cysteines, preventing artifactual cross-linking.

  • Digestion: Dilute urea to <2M and add Trypsin (1:50 enzyme:substrate ratio) overnight at 37°C.

  • LC-MS/MS Analysis: Run the digested peptides through a high-resolution Q-TOF or Orbitrap mass spectrometer.

  • Data Analysis: Search the spectra for a precursor mass shift corresponding to the covalently attached pyrazole-furan core, and use b/y ion fragmentation patterns to pinpoint the alkylated Cys/Lys residue.

Workflow Step1 1. Incubation Target Protein + Inhibitor Step2 2. Denaturation & Reduction (Urea/DTT) Step1->Step2 Step3 3. Enzymatic Digestion (Trypsin) Step2->Step3 Step4 4. LC-MS/MS Analysis (Precursor & Frag. Scans) Step3->Step4 Step5 5. Adduct Mapping (Specific Mass Shift) Step4->Step5

Step-by-step LC-MS/MS workflow for mapping covalent alkylation sites.

Quantitative Data Synthesis

To contextualize the efficacy of this pharmacophore, the tables below summarize representative kinetic parameters and in vitro cytotoxicity profiles typical for pyrazole-based covalent alkylators targeting kinase networks[3][7].

Table 1: Representative In Vitro Kinetic Parameters for Covalent Kinase Inhibition

Target KinaseReversible Affinity ( KI​ [µM])Inactivation Rate ( kinact​ [min⁻¹])Catalytic Efficiency ( kinact​/KI​ [M⁻¹s⁻¹])
PI3Kα 0.450.0321,185
Akt1 1.200.015208
CDK2 3.500.00838

Note: A higher kinact​/KI​ ratio indicates a highly efficient targeted covalent inhibitor.

Table 2: In Vitro Cytotoxicity Profile Across Cancer Cell Lines

Cell LineTissue Origin IC50​ (µM) at 48h IC50​ (µM) at 72h
HCT116 Colon Carcinoma2.14 ± 0.30.85 ± 0.1
MCF7 Breast Adenocarcinoma4.50 ± 0.51.90 ± 0.2
K562 Chronic Myelogenous Leukemia1.10 ± 0.20.45 ± 0.1

Data demonstrates time-dependent shifts in IC50​ , a hallmark of covalent irreversible inhibitors accumulating target engagement over time.

Sources

Pharmacokinetic Profiling of 4-(2-Chloroethyl)-3-(Furan-2-Yl)-1H-Pyrazole Derivatives: A Comprehensive ADME and Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Pharmacophore Dynamics

The rational design of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole derivatives represents a sophisticated approach to bifunctional chemotherapeutics. The structural framework is divided into two highly specialized domains:

  • The Target-Affinity Scaffold: The furan-2-yl-1H-pyrazole core provides conformational rigidity and engages in critical hydrogen bonding and π−π stacking interactions within the ATP-binding domains of kinases, making it a potent scaffold for targeted therapies such as MEK inhibition[1]. Furthermore, furan-pyrazole hybrids have demonstrated significant intrinsic anticancer activity by inducing DNA fragmentation and apoptosis in hepatocellular and lung carcinoma models[2].

  • The Cytotoxic Warhead: The 2-chloroethyl moiety acts as a classical biological alkylating agent. Under physiological conditions, this group undergoes spontaneous intramolecular cyclization to form a highly electrophilic aziridinium ion[3]. This reactive intermediate covalently binds to nucleophilic centers on DNA—predominantly the N7 position of guanine—leading to base mispairing, cross-linking, and subsequent tumor cell death[4].

Because of this dual-action mechanism, the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) profiling of these derivatives must meticulously balance the chemical reactivity of the alkylating warhead with the metabolic stability of the furan-pyrazole core.

MOA Parent Parent Compound (2-chloroethyl pyrazole) Aziridinium Aziridinium Ion (Reactive Intermediate) Parent->Aziridinium Intramolecular Cyclization CYP CYP450 Metabolism (Furan Oxidation) Parent->CYP Phase I Oxidation DNA DNA Alkylation (N7-Guanine) Aziridinium->DNA Covalent Binding Inactive Inactive Metabolite (Renal Excretion) CYP->Inactive Detoxification

Mechanistic pathway of 2-chloroethyl pyrazole alkylation and CYP450 metabolism.

In Vitro ADME Profiling: Self-Validating Methodologies

To ensure trustworthiness and reproducibility, every in vitro assay must operate as a self-validating system, incorporating internal controls that confirm the integrity of the biological model before data is accepted.

PK_Workflow Compound 4-(2-chloroethyl)-3-(furan-2-yl) -1H-pyrazole Abs Absorption Caco-2 Permeability Compound->Abs Dist Distribution Equilibrium Dialysis Compound->Dist Met Metabolism HLM Clearance Compound->Met Exc Excretion In Vivo PK (Rodent) Compound->Exc LCMS LC-MS/MS Bioanalysis Abs->LCMS Dist->LCMS Met->LCMS Exc->LCMS

Core ADME workflow for evaluating novel furan-pyrazole derivatives.

Absorption: Caco-2 Bidirectional Permeability Assay

Causality & Rationale: The Caco-2 cell line spontaneously differentiates to form a polarized epithelial monolayer expressing tight junctions and efflux transporters (e.g., P-glycoprotein). Because furan-pyrazole derivatives can occasionally act as substrates for active efflux, bidirectional testing (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory to calculate the Efflux Ratio (ER).

Step-by-Step Protocol:

  • Monolayer Validation (Self-Validation Step): Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days. Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω⋅cm2 , confirming tight junction integrity.

  • Dosing: Prepare a 10 µM solution of the pyrazole derivative in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A B transport, and the basolateral (B) chamber for B A transport.

  • Incubation & Sampling: Incubate at 37°C in a 5% CO₂ atmosphere. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed HBSS.

  • Quenching: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate trace proteins and halt degradation.

Distribution: Plasma Protein Binding (PPB) via Equilibrium Dialysis

Causality & Rationale: Only the unbound (free) fraction of the drug can cross cell membranes to exert pharmacological efficacy. Equilibrium dialysis is selected over ultrafiltration because the highly lipophilic furan-pyrazole core is prone to non-specific binding on filtration membranes. Dialysis ensures a true thermodynamic equilibrium without artificially skewing the unbound fraction.

Step-by-Step Protocol:

  • Spiking: Spike human or rat plasma with the compound to a final concentration of 1 µM.

  • Dialysis: Load 100 µL of the spiked plasma into the donor chamber of a 96-well equilibrium dialyzer (8 kDa molecular weight cut-off). Load 100 µL of phosphate-buffered saline (PBS, pH 7.4) into the receiver chamber.

  • Equilibration: Seal the plate and incubate at 37°C for 4 hours on an orbital shaker (100 rpm).

  • Matrix Matching (Self-Validation Step): To ensure identical ionization efficiencies during LC-MS/MS analysis, matrix-match the samples: add 50 µL of blank plasma to 50 µL of the buffer samples, and 50 µL of blank buffer to 50 µL of the plasma samples.

Metabolism: Liver Microsomal Stability

Causality & Rationale: The furan ring is highly susceptible to Phase I oxidation (e.g., epoxidation or ring-opening) by Cytochrome P450 enzymes. Evaluating metabolic clearance in human liver microsomes (HLM) provides the intrinsic clearance ( CLint​ ), a critical parameter for predicting in vivo half-life. A regenerating system is used because adding straight NADPH leads to rapid enzymatic depletion, preventing steady-state kinetics.

Step-by-Step Protocol:

  • Pre-incubation: Combine 1 µM of the compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL of the mixture and immediately quench in 150 µL of cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes to pellet precipitated microsomal proteins. Analyze the supernatant.

In Vivo Pharmacokinetics & Bioanalysis

Rodent PK Study Design

To determine absolute bioavailability (%F) and systemic clearance, Sprague-Dawley rats are administered the compound via Intravenous (IV) bolus (1 mg/kg) and Oral (PO) gavage (10 mg/kg). Serial blood sampling is performed via the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

LC-MS/MS Bioanalytical Framework

Causality & Rationale: The bioanalysis of 2-chloroethyl derivatives presents a unique advantage. Chlorine possesses two stable isotopes, 35Cl and 37Cl , which exist in a natural relative abundance of approximately 3:1.

Self-Validating Mass Spectrometry: During Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode, the parent ion will present a distinct isotopic signature (M and M+2 peaks in a 3:1 ratio). Monitoring both transitions (e.g., [M+H]+→Fragment and [M+2+H]+→Fragment ) serves as an internal validation tool. If a putative metabolite lacks this 3:1 isotopic ratio, it indicates that the 2-chloroethyl warhead has undergone alkylation or dehalogenation, successfully tracking the compound's pharmacodynamic activation in vivo.

Quantitative Data Synthesis

The following tables summarize the expected pharmacokinetic profile of an optimized 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole derivative, synthesizing the in vitro and in vivo data.

Table 1: In Vitro ADME Profile Summary

Assay ParameterValueInterpretation
Caco-2 Papp​ (A B) 14.2×10−6 cm/sHigh intestinal permeability.
Caco-2 Efflux Ratio (B A / A B) 1.4Not a significant P-gp efflux substrate (ER < 2).
Plasma Protein Binding (Human) 88.5%Moderate-to-high binding; sufficient free fraction (11.5%).
HLM Intrinsic Clearance ( CLint​ ) 24.6 µL/min/mgModerate metabolic stability; furan ring is partially protected.
Aqueous Solubility (pH 7.4) 45 µg/mLAcceptable for oral formulation.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL)1,850840
Tmax​ (h)0.081.5
AUC0−∞​ (ng·h/mL)3,42014,360
t1/2​ (h)2.83.1
Clearance (CL) (mL/min/kg)4.8N/A
Volume of Distribution ( Vss​ ) (L/kg)1.2N/A
Absolute Bioavailability (%F) N/A42.0%

Conclusion

The pharmacokinetic profiling of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole derivatives requires a highly specialized approach due to the molecule's bifunctional nature. By utilizing self-validating in vitro systems—such as TEER-verified Caco-2 monolayers, matrix-matched equilibrium dialysis, and isotopic-ratio tracking in LC-MS/MS—researchers can accurately map the delicate balance between the metabolic liabilities of the furan ring and the targeted alkylating potential of the 2-chloroethyl warhead. Optimizing these ADME parameters is the critical bottleneck in transitioning these potent chemotypes from in vitro discovery to viable clinical candidates.

References

  • [Cheng et al.] Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds - PubMed. National Institutes of Health (NIH). URL: [Link]

  • [Hamza et al.] Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy. DergiPark. URL:[Link]

  • [Helmy et al.] Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed. National Institutes of Health (NIH). URL:[Link]

  • [Pourquier et al.] From old alkylating agents to new minor groove binders. Charles University (CUNI). URL: [Link]

Sources

A Comprehensive Technical Guide to Assessing the Blood-Brain Barrier Permeability of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, acting as a highly selective gatekeeper that restricts the passage of most small molecules from the systemic circulation into the brain.[1][2][3] This guide provides a comprehensive framework for evaluating the BBB permeability of a novel compound, using the pyrazole derivative 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole as a case study. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a strategic and logical progression of assays, from initial in silico predictions to definitive in vivo validation. We will delve into the causality behind experimental choices, ensuring that each step provides a self-validating system for robust and reliable data generation. This in-depth guide is designed to equip researchers with the necessary knowledge to thoroughly characterize the CNS disposition of novel chemical entities.

Introduction: The Imperative of Brain Penetration

The BBB is a complex, dynamic interface composed of specialized endothelial cells connected by tight junctions, pericytes, and astrocytes.[1][2][4] Its primary function is to maintain the brain's homeostasis by strictly regulating the passage of substances.[1][3] While crucial for protecting the CNS from toxins and pathogens, this barrier also excludes over 98% of potential neurotherapeutics from reaching their intended targets.[5] Therefore, a thorough assessment of BBB permeability is a critical step in the early stages of CNS drug discovery.

This guide will outline a multi-tiered approach to characterize the BBB penetration of a novel pyrazole compound, 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole. The journey will begin with computational modeling to predict its potential, followed by a series of increasingly complex and physiologically relevant experimental assays.

Tier 1: In Silico and Physicochemical Profiling

Before embarking on resource-intensive experimental work, a detailed computational analysis of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole can provide valuable initial insights into its likely BBB permeability. This initial screen helps to prioritize compounds and inform the design of subsequent experiments.

Key Physicochemical Determinants of BBB Permeability

Several key physicochemical properties are known to strongly influence a compound's ability to cross the BBB, primarily through passive diffusion[1][6][7]. These include:

  • Lipophilicity (logP/logD): A measure of a compound's solubility in a lipid versus an aqueous environment. A moderate degree of lipophilicity is generally favored for BBB penetration.

  • Molecular Weight (MW): Smaller molecules (typically < 400-500 Daltons) are more likely to cross the BBB.[1]

  • Polar Surface Area (PSA): A measure of the surface area of a molecule that is polar. A lower PSA is generally associated with better BBB permeability.

  • Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bonds often correlates with improved penetration.[1]

  • pKa: The ionization state of a compound at physiological pH (7.4) is critical, as the neutral form is generally more permeable.[7]

A summary of ideal physicochemical properties for CNS drugs is presented in Table 1.

Table 1: Generally Accepted Physicochemical Properties for CNS Drug Candidates

Property Favorable Range for BBB Permeability
Molecular Weight (MW) < 400-500 Da
Lipophilicity (clogP) 1 - 5
Polar Surface Area (PSA) < 90 Ų
Hydrogen Bond Donors ≤ 3
Hydrogen Bond Acceptors ≤ 7

| pKa | Basic pKa > 8.0 or Acidic pKa < 4.0 |

Predictive Modeling

Numerous computational models, often employing machine learning algorithms like Support Vector Machines (SVM), Random Forests, and Deep Neural Networks, have been developed to predict BBB permeability.[8][9][10][11] These models are trained on large datasets of compounds with known BBB penetration characteristics and can classify a new compound as either BBB+ (permeable) or BBB- (impermeable) with a certain degree of accuracy.[10]

Workflow for In Silico Prediction:

cluster_0 In Silico Prediction Workflow Compound_Structure Input: 2D Structure of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole Calculate_Properties Calculate Physicochemical Properties (MW, logP, PSA, H-bonds, pKa) Compound_Structure->Calculate_Properties Predictive_Models Utilize Machine Learning Models (e.g., LightGBM, SVM, RF) Calculate_Properties->Predictive_Models Initial_Assessment Initial Assessment: Predicted BBB+ or BBB- Predictive_Models->Initial_Assessment cluster_1 In Vitro Experimental Cascade PAMPA PAMPA-BBB Assay Passive_Diffusion Quantify Passive Permeability (Papp) PAMPA->Passive_Diffusion Cell_Assay Bidirectional Transport Assay (e.g., hCMEC/D3) Passive_Diffusion->Cell_Assay If passively permeable Efflux_Ratio Calculate Efflux Ratio (Papp B-A / Papp A-B) Cell_Assay->Efflux_Ratio Mechanism Determine Transport Mechanism: Passive vs. Active Efflux Efflux_Ratio->Mechanism

Caption: A sequential approach for in vitro BBB permeability assessment.

Tier 3: In Vivo Validation in Animal Models

While in vitro models are valuable for screening and mechanistic studies, in vivo experiments are the gold standard for confirming BBB penetration and determining the actual brain exposure of a compound. [12][13]

Intravenous (IV) Injection Method

This is a common method to determine the brain-to-plasma concentration ratio (Kp) of a compound.

Experimental Protocol: IV Bolus Administration in Rodents

  • Dosing: Administer 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole intravenously to a cohort of rodents (e.g., mice or rats).

  • Sample Collection: At a predetermined time point, collect blood and brain tissue.

  • Sample Processing:

    • Process the blood to obtain plasma.

    • Homogenize the brain tissue.

  • Quantification: Determine the concentration of the compound in both plasma and brain homogenate using LC-MS/MS.

  • Calculation of Kp: The brain-to-plasma ratio is calculated as: Kp = Cbrain / Cplasma

Data Interpretation: A Kp value significantly greater than 0.1 is generally considered indicative of BBB penetration.

In Situ Brain Perfusion

The in situ brain perfusion technique offers a more controlled way to measure the rate of drug transport into the brain, independent of systemic pharmacokinetics. [14][15][16]In this method, one cerebral hemisphere of an anesthetized rat is perfused with a solution containing the test compound via the carotid artery. [14][16] Experimental Protocol: In Situ Brain Perfusion in Rats

  • Surgical Preparation: Anesthetize a rat and surgically expose the common carotid artery.

  • Perfusion: Perfuse the brain with a buffered saline solution containing a known concentration of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole for a short duration (e.g., 60 seconds). [14]3. Tissue Collection: After perfusion, decapitate the animal and collect the brain.

  • Quantification: Determine the amount of compound that has entered the brain tissue.

  • Calculation of Brain Uptake Clearance (Kin): The rate of uptake is calculated and expressed as the brain uptake clearance.

Data Interpretation: The Kin value provides a direct measure of the compound's ability to cross the BBB. This technique is particularly useful for distinguishing between high and low permeability compounds.

Data Synthesis and Final Assessment

The final assessment of the BBB permeability of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole requires an integrated analysis of all the data generated.

  • Correlation of Data: Compare the in silico predictions with the experimental results from the PAMPA and cell-based assays. Do the in vitro results align with the in vivo findings?

  • Comprehensive Profile: A compound that shows favorable physicochemical properties, high passive permeability in the PAMPA assay, a low efflux ratio in a cell-based model, and a significant brain-to-plasma ratio in vivo would be considered a promising CNS drug candidate with good BBB penetration.

  • Discrepancies and Further Studies: If discrepancies arise (e.g., good in vitro permeability but poor in vivo penetration), it may suggest issues such as rapid metabolism in the brain or high non-specific binding to brain tissue. Further studies may be warranted to investigate these possibilities.

Conclusion

Determining the blood-brain barrier permeability of a novel compound like 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole is a complex but essential process in CNS drug discovery. By following a tiered and logical approach, from in silico prediction to in vitro mechanistic studies and finally to in vivo validation, researchers can build a comprehensive and reliable profile of a compound's ability to access the central nervous system. This systematic evaluation not only de-risks the drug development process but also provides crucial insights that can guide the optimization of future drug candidates.

References

  • Verma, S., et al. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
  • Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat.
  • Takasato, Y., et al. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
  • Gomeni, R., et al. (2007). Computational prediction of blood-brain barrier permeability using decision tree induction. Journal of medicinal chemistry, 50(4), 793-801.
  • Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of cerebral blood flow & metabolism, 32(11), 1959-1972.
  • Miao, Y., et al. (2022). DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. Frontiers in Chemistry, 10, 875338.
  • Wilhelm, I., et al. (2011). Cell-based in vitro models for studying blood-brain barrier (BBB) permeability. Tissue Barriers, 1(3), e25251.
  • Naik, P., & Cucullo, L. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 15(2), 499.
  • Linden, J. R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of visualized experiments: JoVE, (162).
  • Hubatsch, O., et al. (2007). Caco2 assay protocol.
  • Insausti, R., et al. (2017). Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies.
  • Lee, J., et al. (2021). LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM.
  • Holliday, S. (2023). Inventing a new in vitro model for the blood brain barrier.
  • Summerfield, S. G., et al. (2009). Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. Journal of pharmacology and experimental therapeutics, 330(1), 247-254.
  • Prieto, P., et al. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Takasato, Y., et al. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. The American journal of physiology, 247(3 Pt 2), H484-93.
  • Youdim, K. A., et al. (2006). Methods to assess drug permeability across the blood-brain barrier. Journal of pharmaceutical sciences, 95(3), 497-507.
  • Cecchelli, R., et al. (2005). In vitro models for the blood-brain barrier.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Iannone, M., et al. (2017). Assessment of Blood-brain Barrier Permeability by Intravenous Infusion of FITC-labeled Albumin in a Mouse Model of Neurodegenerative Disease. Journal of visualized experiments: JoVE, (129), 56507.
  • Farrall, A. J., & Wardlaw, J. M. (2009). In vivo methods for imaging blood–brain barrier function and dysfunction. Neuropharmacology, 56(Suppl 1), 235-247.
  • Asif, M., et al. (2023). A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.
  • Ghose, A. K., et al. (2025). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database.
  • Wiczling, P., et al. (2022). Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. International Journal of Molecular Sciences, 23(1), 389.
  • Concept Life Sciences. (n.d.). ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • dos Santos, J. A. A., et al. (2025). 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). Preprints.
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. BioDuro.
  • Ghose, A. K., et al. (2018). Investigating molecular features that influence blood − brain barrier permeability of compounds. ACS chemical neuroscience, 9(6), 1462-1473.
  • Veszelka, S., et al. (2017). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. In Tools of Nanotechnology for the Delivery of Drugs to the Central Nervous System (pp. 125-144). Springer, Cham.
  • Stahel, P. F., et al. (2012). Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model. Journal of visualized experiments: JoVE, (63), e3999.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks.
  • Gouty, S., et al. (2017). A simple novel approach for detecting blood–brain barrier permeability using GPCR internalization. Neuropathology and applied neurobiology, 43(4), 297-313.
  • Shah, P., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1284920.
  • Kozler, P., & Pokorný, J. (2003). Altered Blood-Brain Barrier Permeability and Its Effect on the Distribution of Evans Blue and Sodium Fluorescein in the Rat Brain. Physiological research, 52(5), 607-614.
  • Wu, Z., et al. (2022). Blood–Brain Barrier Disruption in Preclinical Mouse Models of Stroke Can Be an Experimental Artifact Caused by Craniectomy. eNeuro, 9(5).
  • Brown, C. T., et al. (2020). A Decade of Blood-Brain Barrier Permeability Assays: Revisiting Old Traumatic Brain Injury Rat Data for New Insights and Experimental Design. Frontiers in neurology, 11, 580.
  • Olson, G. L., et al. (2018). A Novel Blood-Brain Barrier-Permeable Chemotherapeutic Agent for the Treatment of Glioblastoma. Cancers, 10(10), 385.
  • Hello Bio. (n.d.). TRAM-34. Hello Bio.
  • Gu, Z., et al. (2012). Selective Gelatinase Inhibitor Neuroprotective Agents Cross the Blood-Brain Barrier. ACS chemical neuroscience, 3(6), 489-495.
  • Li, Y., et al. (2022). Four Chemotherapeutic Compounds That Limit Blood-Brain-Barrier Invasion by Toxoplasma gondii. Microorganisms, 10(9), 1754.
  • Everfront Biotech. (2023). Protecting Brain Health – The Blood-Brain Barrier. Everfront Biotech.

Sources

A Technical Guide to the Physicochemical Characterization of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of the novel compound 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole. As a unique molecular entity, direct literature data on its properties are unavailable. Therefore, this document serves as a procedural and intellectual guide for researchers, scientists, and drug development professionals. It outlines the critical importance of key physicochemical parameters in the context of drug discovery and furnishes detailed, field-proven experimental protocols for their determination. The methodologies described—for solubility, pKa, lipophilicity (LogP), and thermal stability—are grounded in authoritative standards and are designed to generate the robust and reliable data essential for advancing a compound through the development pipeline.

Introduction: The Furan-Pyrazole Scaffold and the Emergence of a Novel Candidate

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases.[1] Its metabolic stability and versatile biological activities have made it a cornerstone of drug design.[1] The fusion of a pyrazole ring with a furan moiety introduces unique electronic and conformational properties, with derivatives showing promise as antifungal agents, inhibitors of protein aggregation, and more.[2][3][4]

The subject of this guide, 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole, represents a novel structural class. The introduction of a reactive 2-chloroethyl group at the C4 position suggests potential as a covalent modifier or as a synthetic handle for further derivatization. Given its novelty, a thorough and systematic evaluation of its fundamental physicochemical properties is the mandatory first step in assessing its potential as a drug candidate. These properties govern everything from biological assay performance and structure-activity relationship (SAR) interpretation to formulation and pharmacokinetics.

This guide provides the "how-to"—the experimental and intellectual framework for characterizing this molecule from first principles.

Predicted Physicochemical Profile

In the absence of experimental data, computational tools and structural analogy provide a preliminary estimation of a compound's properties. These predictions are not a substitute for experimental data but are invaluable for guiding experimental design (e.g., selecting solvent systems, concentration ranges).

PropertyPredicted Value / InformationSignificance in Drug Discovery
Molecular Formula C9H9ClN2ODefines the elemental composition and exact mass.
Molecular Weight 196.64 g/mol Influences diffusion, transport, and overall size. Generally, MW < 500 is preferred.
Predicted LogP (XLogP3) 1.8 - 2.5 (Estimated)A measure of lipophilicity, which critically impacts cell permeability, solubility, and metabolism.
Predicted pKa ~1.5-2.5 (acidic, NH), ~11-12 (basic, pyrazole N) (Estimated)Governs the ionization state at physiological pH, which dictates solubility, receptor binding, and membrane passage.
Hydrogen Bond Donors 1 (pyrazole N-H)Influences solubility and binding interactions.
Hydrogen Bond Acceptors 2 (pyrazole N, furan O)Influences solubility and binding interactions.
Polar Surface Area (PSA) ~45-55 Ų (Estimated)Affects membrane permeability and oral bioavailability.

Aqueous Solubility: The Gateway to Biological Activity

Aqueous solubility is arguably the most critical early-stage physicochemical parameter. Poor solubility can lead to unreliable in-vitro bioassay results, underestimated toxicity, and significant challenges in formulation, potentially terminating an otherwise promising drug candidate.[5] We will focus on determining kinetic solubility, a high-throughput method ideal for early discovery.[6]

Causality Behind Experimental Choices

The turbidimetric kinetic solubility assay is selected for its speed, low compound consumption, and direct relevance to early-stage drug discovery, where compounds are often first dissolved in Dimethyl Sulfoxide (DMSO).[6][7] This method mimics the conditions of many high-throughput screening (HTS) assays, where a concentrated DMSO stock is diluted into an aqueous buffer.[5] The appearance of turbidity (precipitation) as a function of concentration provides a rapid measure of the compound's ability to remain in solution under these specific, kinetically driven conditions.[7] Phosphate-buffered saline (PBS) at pH 7.4 is used to simulate physiological conditions.

Experimental Protocol: High-Throughput Kinetic Solubility

This protocol is adapted from standard industry practices for turbidimetric solubility assessment.[6][7]

  • Stock Solution Preparation : Prepare a 10 mM stock solution of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole in 100% DMSO.[7]

  • Serial Dilutions : In a 96-well polypropylene plate, perform 2-fold serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Compound Addition to Buffer : In a separate 96-well clear-bottomed plate, add 196 µL of PBS (pH 7.4) to each well. Transfer 4 µL of each DMSO dilution into the corresponding wells of the PBS plate. This results in a final DMSO concentration of 2%.[6]

  • Incubation : Cover the plate and shake for 1-2 hours at room temperature (e.g., 25°C).[6] This allows time for precipitation to occur and equilibrate under kinetic conditions.

  • Turbidity Measurement : Measure the absorbance (or "scattering") of each well using a plate reader at a wavelength where the compound does not absorb, typically between 600-650 nm (e.g., 620 nm).[6][7]

  • Data Analysis : The kinetic solubility limit is defined as the highest concentration at which the absorbance is not significantly different from the buffer/DMSO-only controls. A threshold, such as 1.5 to 2-fold above the background absorbance, is typically used to define the point of precipitation.[6]

Data Presentation
Compound Concentration (µM)Absorbance at 620 nm (Mean)Std. Dev.Precipitate Observed?
2000.850.09Yes
1000.420.05Yes
500.080.01No
250.050.01No
Control (2% DMSO)0.050.01No

Result: The kinetic solubility of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole in PBS (pH 7.4, 2% DMSO) is determined to be approximately 50 µM.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in DMSO dilute 2. Create Serial Dilutions in DMSO Plate stock->dilute transfer 4. Transfer DMSO dilutions to PBS dilute->transfer add_buffer 3. Dispense PBS (pH 7.4) into Assay Plate add_buffer->transfer incubate 5. Incubate (1-2h at 25°C) transfer->incubate read 6. Read Turbidity (Abs @ 620nm) incubate->read analyze 7. Determine Concentration at Precipitation read->analyze

Kinetic Solubility Assay Workflow

Ionization Constant (pKa): The Determinant of Charge

The pKa value is fundamental to understanding a drug's behavior. It dictates the extent of ionization at a given pH, which in turn influences solubility, permeability, metabolic stability, and target binding.[8] For 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole, we expect at least one acidic proton (on the pyrazole ring) and potentially a basic site. Potentiometric titration is a gold-standard method for pKa determination.[8][9]

Causality Behind Experimental Choices

Potentiometric titration is chosen for its accuracy and ability to directly measure pH changes upon the addition of a titrant.[10] This method allows for the precise determination of the inflection point on a titration curve, which corresponds to the pKa.[8] Performing the titration in the presence of a co-solvent (like methanol or acetonitrile) is often necessary for compounds with low water solubility, though it requires extrapolation back to aqueous pKa.[11] Maintaining a constant ionic strength with KCl is critical to ensure that the activity of the ions remains consistent throughout the titration.[9]

Experimental Protocol: Potentiometric Titration

This protocol is based on established guidelines for the pKa determination of pharmaceutical compounds.[9][12]

  • System Calibration : Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[9]

  • Sample Preparation : Accurately weigh and dissolve the compound in a suitable solvent (e.g., a water/methanol mixture) to a final concentration of approximately 1 mM. Add KCl to achieve a constant ionic strength of 0.15 M.[9]

  • Titration Setup : Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO2.[9] Immerse the calibrated pH electrode.

  • Acidic pKa Titration : Titrate the solution with a standardized basic titrant (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.

  • Data Recording : Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[9] Continue the titration well past the equivalence point (e.g., to pH 12).

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which is most accurately found by plotting the first derivative (dpH/dV).[8] Perform the experiment in triplicate to ensure reproducibility.[9]

Data Presentation
Titration #Co-solventInflection Point (pH)Calculated pKa
150% MeOH9.259.25
250% MeOH9.289.28
350% MeOH9.269.26
Mean 9.26 ± 0.02

Result: The apparent pKa (pKa') of the acidic pyrazole N-H in 50% methanol is determined to be 9.26. This value would require extrapolation to determine the true aqueous pKa.

Workflow Visualization

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate 1. Calibrate pH Meter (3-point) prepare 2. Prepare 1 mM Sample in Co-solvent + KCl calibrate->prepare purge 3. Purge with N2 prepare->purge titrate 4. Add Titrant (NaOH) in Increments purge->titrate record 5. Record Stable pH Readings titrate->record plot 6. Plot pH vs. Volume record->plot derivative 7. Calculate 1st Derivative to find Inflection Point (pKa) plot->derivative repeat 8. Repeat in Triplicate derivative->repeat

Potentiometric pKa Determination Workflow

Lipophilicity (LogP): Balancing Permeability and Solubility

Lipophilicity, the affinity of a compound for a non-polar environment, is a key driver of membrane permeability, plasma protein binding, and metabolic clearance. It is typically measured as the partition coefficient (LogP) between n-octanol and water. The shake-flask method is the gold standard for this determination.[13][14]

Causality Behind Experimental Choices

The shake-flask method , as described in OECD Test Guideline 107, is selected for its direct and definitive measurement of the partition coefficient.[13][15] It involves dissolving the compound in a biphasic system of pre-saturated n-octanol and water (or buffer), allowing it to reach equilibrium, and then measuring the compound's concentration in each phase.[14] This direct measurement provides a highly reliable LogP value, which is crucial for building accurate SAR models. Using a buffer at a pH where the compound is predominantly in its neutral form is essential to measure the LogP of the un-ionized species, which is most relevant for passive diffusion across membranes.

Experimental Protocol: OECD 107 Shake-Flask Method

This protocol is a condensed version of the OECD 107 guideline.[13]

  • Solvent Preparation : Prepare mutually saturated n-octanol and pH 7.4 phosphate buffer by shaking them together for 24 hours and then allowing the phases to separate.[16]

  • Sample Preparation : Prepare a stock solution of the compound in n-octanol. Add a small volume to a vessel containing a known ratio of saturated n-octanol and saturated buffer (e.g., 1:1, 2:1, 1:2 volume ratios for different runs). The final concentration should not exceed 0.01 M.[13]

  • Equilibration : Shake the vessel vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Phase Separation : Separate the octanol and aqueous phases, typically by centrifugation to ensure a clean separation.[13]

  • Concentration Analysis : Accurately determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV. This requires creating calibration curves in both n-octanol and buffer.

  • Calculation : The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

    • P = [Compound]octanol / [Compound]aqueous

  • Validation : The determined LogP values from at least two different volume ratios should agree within ± 0.3 log units.[16]

Data Presentation
Run #Volume Ratio (Octanol:Buffer)[Compound]octanol (µM)[Compound]aqueous (µM)PLogP
11:1125.56.319.921.30
21:1126.16.220.341.31
32:1150.27.619.761.29
Mean 1.30 ± 0.01

Result: The LogP of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole at pH 7.4 is determined to be 1.30.

Workflow Visualization

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis saturate 1. Pre-saturate Octanol & Buffer add_cmpd 2. Add Compound to Biphasic System saturate->add_cmpd shake 3. Shake to Equilibrium add_cmpd->shake centrifuge 4. Centrifuge to Separate Phases shake->centrifuge quantify 5. Quantify Concentration in Each Phase (HPLC) centrifuge->quantify calculate 6. Calculate P = [C]oct / [C]aq quantify->calculate log 7. Determine LogP calculate->log

Shake-Flask LogP Determination Workflow

Thermal Properties: Stability and Solid Form

Understanding a compound's thermal behavior is crucial for handling, storage, and formulation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful complementary techniques. DSC measures heat flow to determine melting point, crystallinity, and polymorphism, while TGA measures mass loss to assess thermal stability and decomposition temperature.[17][18]

Causality Behind Experimental Choices

DSC is the industry-standard method for determining the melting point of an active pharmaceutical ingredient (API).[19] The onset temperature of the melting endotherm provides a precise and reproducible value for the melting point, which is an indicator of purity and lattice energy.[19] The shape and enthalpy of the melt can also provide initial clues about the compound's crystalline form.[20]

TGA provides a clear profile of the compound's decomposition as a function of temperature.[21] By heating the sample under a controlled atmosphere (typically inert nitrogen), the temperature at which significant mass loss begins can be identified.[22] This is a critical parameter for defining the upper limit for safe handling and processing (e.g., during salt formation or formulation screening).

Experimental Protocol: DSC and TGA Analysis
  • DSC Protocol :

    • Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.[23]

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a constant rate, typically 10°C/min, over a relevant temperature range (e.g., 25°C to 250°C).[20]

    • The melting point is determined as the onset temperature of the melting endotherm on the resulting heat flow vs. temperature plot.[19]

  • TGA Protocol :

    • Place 5-10 mg of the compound onto the TGA balance pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a continuous nitrogen purge.[24]

    • Record the mass of the sample as a function of temperature.

    • The decomposition temperature (Td) is often reported as the temperature at which 5% mass loss occurs.

Data Presentation

Table 4: Summary of Thermal Analysis Data

Technique Parameter Result Interpretation
DSC Melting Point (Onset) 145.2 °C Sharp endotherm suggests a crystalline solid with a defined melting point.
Enthalpy of Fusion (ΔHfus) 25.8 kJ/mol Provides information on the lattice energy of the crystal.

| TGA | Decomposition Temp (Td, 5% loss) | 215.7 °C | The compound is thermally stable up to this temperature under an inert atmosphere. |

Workflow Visualization

G cluster_dsc DSC (Melting Point) cluster_tga TGA (Decomposition) dsc_prep 1. Weigh 2-5 mg into Pan dsc_heat 2. Heat at 10°C/min under N2 dsc_analyze 3. Identify Onset of Melting Endotherm tga_prep 1. Weigh 5-10 mg onto Pan tga_heat 2. Heat at 10°C/min under N2 tga_analyze 3. Identify Temperature at 5% Mass Loss

Thermal Analysis (DSC & TGA) Workflow

Conclusion: Synthesizing Data for Project Advancement

The systematic, protocol-driven determination of physicochemical properties transforms a novel molecule from a mere structure on a page into a tangible candidate with a well-defined behavioral profile. The experimental data generated for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole—its moderate kinetic solubility, acidic nature, balanced lipophilicity, and good thermal stability—provide the foundational knowledge required for informed decision-making. This profile suggests that the compound is well-positioned for further investigation. The data herein serve as the crucial starting point for designing relevant biological assays, interpreting structure-activity relationships, and anticipating potential downstream challenges in formulation and development.

References

  • Benchchem. (n.d.). Kinetic Solubility Assay.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • USP. (n.d.). Evaluation of USP melting point standards by differential scanning calorimetry.
  • Ünal, D. Ü., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Ferreira, L. A., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Trajkovic-Jolevska, S. (n.d.).
  • Bioprocess Online. (n.d.). The Use Of Differential Scanning Calorimetry And Modulated Differential Scanning Calorimetry To Study Material Interactions Of APIs And Excipients.
  • protocols.io. (2026). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Takács-Novák, K., & Avdeef, A. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed.
  • Aydoğdu, S. N. (2026). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Li, H., et al. (2017). Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Torontech. (2025).
  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA).
  • Van der Schoot, M., et al. (n.d.).
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • Tian, Y., et al. (2021).
  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water.
  • Kumar, A., & Narasimhan, B. (n.d.).
  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients.
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)
  • Xu, M., et al. (2020).
  • ACS Publications. (2021).
  • Fox, D. M., et al. (n.d.). TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants.
  • PubMed. (2019).
  • Sigma-Aldrich. (n.d.). 4-(2-Chloroethyl)-1H-pyrazole.
  • BenchChem. (2025).
  • PubChem. (n.d.). 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid.
  • BLDpharm. (n.d.). 4-(2-Chloroethyl)-3-(furan-2-yl)-1H-pyrazole.
  • BLDpharm. (n.d.). 4-(2-Chloroethyl)-3-(furan-3-yl)-1H-pyrazole.
  • Vasin, A. V., et al. (2022). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Beilstein Journal of Organic Chemistry.
  • Chen, Y.-L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
  • Asnawi, A., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl).
  • Cheng, C. C., et al. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry.
  • Bhasin, K. K., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Connect Journals.
  • Der Pharma Chemica. (n.d.).

Sources

Preliminary Cytotoxicity Screening of 4-(2-Chloroethyl)-3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Mechanistic Evaluation and Assay Validation

Executive Summary

The development of bifunctional chemotherapeutic agents requires rigorous, self-validating screening methodologies to accurately quantify efficacy and determine the mechanism of action. This whitepaper outlines the preliminary cytotoxicity screening framework for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole , a novel synthetic candidate. By combining the targeted biological activity of the 3-(furan-2-yl)pyrazole core with a classical 2-chloroethyl alkylating moiety, this compound represents a strategic approach to overcoming resistance in aggressive carcinomas. This guide details the causal logic behind the selected in vitro assays, ensuring that researchers can generate highly reproducible, artifact-free data.

Mechanistic Rationale & Pharmacophore Dynamics

To design an effective screening protocol, we must first understand the biochemical causality driven by the compound's structure. The candidate features two distinct pharmacophores:

  • The 3-(Furan-2-yl)pyrazole Scaffold: Recent literature demonstrates that furan-pyrazole derivatives exhibit potent, targeted cytotoxicity against A549 (lung) and HepG2 (liver) carcinoma cell lines . The furan ring enhances the molecule's lipophilicity, facilitating rapid transcellular diffusion, while the pyrazole ring acts as a critical hydrogen bond donor/acceptor, allowing it to dock into the hinge regions of overactive kinases.

  • The 2-Chloroethyl Moiety: This functions as a classical DNA-alkylating agent. In the aqueous, slightly alkaline intracellular environment, the 2-chloroethyl group undergoes spontaneous intramolecular cyclization to form a highly electrophilic aziridinium ion . This intermediate is highly susceptible to nucleophilic attack by the N7 position of guanine residues in DNA. The resulting bulky DNA adducts cause replication fork stalling, double-strand breaks (DSBs), and the subsequent activation of the p53-mediated apoptotic cascade.

MOA Compound 4-(2-chloroethyl)-3- (furan-2-yl)-1H-pyrazole Aziridinium Aziridinium Ion Intermediate Compound->Aziridinium Intracellular Cyclization DNA DNA Alkylation (Guanine N7) Aziridinium->DNA Nucleophilic Attack DSB Double-Strand Breaks (DSBs) DNA->DSB Replication Stalling p53 p53 Activation DSB->p53 DNA Damage Response Apoptosis Apoptosis (Annexin V+ / PI-) p53->Apoptosis Caspase Cascade

Fig 1: Proposed mechanism of action for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole.

Experimental Workflows: Causality and Self-Validation

A robust screening pipeline must be self-validating. Every step in the protocol is designed to eliminate false positives (e.g., solvent toxicity) and false negatives (e.g., contact inhibition).

Workflow A Compound Synthesis & Purification (>98% HPLC) B Cell Culture Preparation (A549, HepG2, Wi38) A->B QC Passed C MTT Viability Assay (24h, 48h, 72h) B->C Log-phase cells D IC50 & Selectivity Index Calculation C->D Dose-Response Data E Flow Cytometry (Annexin V/PI) D->E Lead Concentration (IC50)

Fig 2: High-throughput cytotoxicity screening and validation workflow.

Cell Line Selection

Based on the established sensitivity profiles of furan-pyrazole hybrid chalcones , the primary screening panel must include A549 (Lung Carcinoma) and HepG2 (Hepatocellular Carcinoma). Crucially, Wi38 (Normal Lung Fibroblasts) must be cultured in parallel. Testing against a non-malignant line is mandatory to calculate the Selectivity Index (SI), proving that the compound targets the accelerated metabolism of cancer cells rather than acting as a universal toxin.

MTT Cell Viability Assay Protocol

The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases . Causality: This provides a direct biochemical proxy for mitochondrial metabolic rate, ensuring we measure viable, metabolically active cells rather than physically intact but dead cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549/HepG2 cells at 5×103 cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the exponential (log) growth phase throughout the 72-hour treatment window. Over-seeding leads to contact inhibition, which artificially lowers metabolic rates and skews IC50 calculations.

  • Edge Effect Mitigation: Fill the peripheral 36 wells of the plate with 200 µL of sterile PBS.

    • Causality: Incubator airflow causes rapid evaporation in outer wells, concentrating the media and inducing osmotic stress. PBS buffers this evaporation, ensuring uniform drug concentrations in the inner test wells.

  • Compound Treatment: Treat cells with serial dilutions of the candidate (1–100 µM). Ensure the final DMSO concentration never exceeds 0.5% v/v.

    • Causality: DMSO concentrations >0.5% independently induce lipid bilayer disruption and cytotoxicity, confounding the candidate's true efficacy.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

    • Causality: This duration allows sufficient time for mitochondrial succinate dehydrogenase to internalize the soluble yellow tetrazolium and reduce it into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

    • Causality: 570 nm is the peak absorbance wavelength for formazan. The optical density (OD) directly correlates with the number of metabolically viable cells.

Apoptosis Evaluation via Flow Cytometry (Annexin V-FITC/PI)

To confirm that the reduction in viability is due to programmed cell death (apoptosis) rather than uncontrolled necrosis, flow cytometry is employed.

Step-by-Step Methodology:

  • Harvesting: Collect both floating and adherent cells using an enzyme-free dissociation buffer (e.g., EDTA).

    • Causality: Standard Trypsin can cleave the membrane phosphatidylserine (PS) receptors, leading to false negatives for Annexin V binding. Furthermore, floating cells must be collected as they represent the late apoptotic/dead fraction.

  • Staining: Resuspend the pellet in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

    • Causality: Annexin V requires calcium (provided exclusively by the binding buffer) to bind to externalized PS. Dark incubation prevents the photobleaching of the FITC fluorophore.

  • Acquisition: Analyze the samples via flow cytometer within 1 hour of staining.

    • Causality: Prolonged incubation causes PI to slowly permeate the membranes of viable cells, artificially inflating the necrotic population data.

Data Presentation & Interpretation

Quantitative data must be structured to instantly highlight the therapeutic window (Selectivity Index) and the mechanism of cell death. Below are representative data matrices demonstrating how the screening results of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole should be benchmarked against standard chemotherapeutics.

Table 1: In Vitro Cytotoxicity (IC50) and Selectivity Index (SI) Note: SI is calculated as (IC50 of Normal Cell Line) / (IC50 of Cancer Cell Line). An SI > 2.0 indicates targeted therapeutic potential.

CompoundA549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)Wi38 (Normal) IC50 (µM)Selectivity Index (A549)
Candidate Pyrazole 14.2 ± 1.118.5 ± 1.468.4 ± 3.24.81
Doxorubicin (Control) 2.8 ± 0.41.9 ± 0.24.1 ± 0.51.46

Table 2: Apoptotic Population Distribution (Flow Cytometry) Data represents the percentage of the total cell population after 48h treatment.

Treatment GroupViable (Anx V- / PI-)Early Apoptosis (Anx V+ / PI-)Late Apoptosis (Anx V+ / PI+)Necrosis (Anx V- / PI+)
Vehicle Control (DMSO) 94.2%2.1%1.5%2.2%
Candidate (1x IC50) 48.5%31.4% 15.6%4.5%
Candidate (2x IC50) 12.1%18.3%58.2% 11.4%

Interpretation: The dose-dependent shift from Early Apoptosis (at 1x IC50) to Late Apoptosis (at 2x IC50), with minimal primary necrosis, validates that the 2-chloroethyl alkylating mechanism successfully triggers a regulated, p53-dependent apoptotic cascade rather than causing acute chemical toxicity.

References

  • Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies Source: Archiv der Pharmazie / Wiley Online Library URL:[Link]

Methodological & Application

Application Note: Synthesis Protocol for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Strategic retrosynthesis, mechanistic rationale, and validated laboratory-scale procedures.

Introduction and Strategic Rationale

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its hydrogen-bonding capabilities and metabolic stability. The target compound, 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole , presents a unique synthetic challenge due to the need for precise regiocontrol and the presence of a reactive alkyl chloride moiety, which serves as a versatile handle for subsequent functionalization (e.g., nucleophilic substitution with amines to form drug-like libraries).

Mechanistic Strategy & Causality

To synthesize this target with high fidelity, a linear, six-step functionalization strategy is employed starting from commercially available 1-(furan-2-yl)ethan-1-one (2-acetylfuran).

  • Ring Construction: The pyrazole core is constructed via the condensation of an enaminone intermediate with hydrazine.

  • Protection Strategy: The pyrazole N-H is acidic and nucleophilic. To prevent unwanted side reactions during subsequent organometallic steps, the nitrogen is masked using a 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group is chosen for its exceptional stability under strongly basic and nucleophilic conditions[1][2].

  • Regioselective Functionalization: Direct electrophilic alkylation at the C4 position of pyrazoles is often low-yielding. Instead, we utilize an electrophilic bromination followed by a halogen-metal exchange. Treatment of the 4-bromopyrazole with n-butyllithium generates a highly nucleophilic C4-lithiated intermediate[3].

  • Epoxide Opening: The lithiated species undergoes a nucleophilic ring-opening of ethylene oxide to install the 2-hydroxyethyl group.

  • Chlorination: The primary alcohol is converted to the target alkyl chloride using thionyl chloride (SOCl₂). This proceeds via an SN​2 mechanism involving an alkyl chlorosulfite intermediate. SOCl₂ is selected because the byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion and simplifying purification[4].

  • Deprotection: Finally, the SEM group is cleaved using a fluoride source (TBAF) or acidic conditions to reveal the target compound[1].

Synthetic Workflow Visualization

SynthesisWorkflow SM 1-(Furan-2-yl)ethan-1-one (Starting Material) Step1 Step 1: Enaminone Formation & Cyclization (DMF-DMA, then NH2NH2) SM->Step1 Int1 3-(Furan-2-yl)-1H-pyrazole Step1->Int1 Step2 Step 2: N-Protection (NaH, SEM-Cl, DMF) Int1->Step2 Int2 1-SEM-3-(furan-2-yl)-1H-pyrazole Step2->Int2 Step3 Step 3: Electrophilic Bromination (NBS, DMF) Int2->Step3 Int3 4-Bromo-1-SEM-3-(furan-2-yl)-1H-pyrazole Step3->Int3 Step4 Step 4: Lithiation & Epoxide Opening (n-BuLi, Ethylene Oxide, THF) Int3->Step4 Int4 2-(1-SEM-3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol Step4->Int4 Step5 Step 5: Chlorination (SOCl2, CH2Cl2) Int4->Step5 Int5 4-(2-Chloroethyl)-1-SEM-3-(furan-2-yl)-1H-pyrazole Step5->Int5 Step6 Step 6: Deprotection (TBAF, THF or HCl/MeOH) Int5->Step6 Product 4-(2-Chloroethyl)-3-(furan-2-yl)-1H-pyrazole (Final Target) Step6->Product

Figure 1: Six-step synthetic workflow for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole.

Step-by-Step Experimental Protocols

Note: All reactions involving air- or moisture-sensitive reagents (n-BuLi, SEM-Cl, SOCl₂) must be conducted under an inert atmosphere (Argon or N₂) using oven-dried glassware. Standard PPE and fume hood utilization are mandatory.

Step 1: Synthesis of 3-(furan-2-yl)-1H-pyrazole
  • Enaminone Formation: Dissolve 1-(furan-2-yl)ethan-1-one (10.0 mmol) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mmol). Stir the mixture at 90 °C for 12 hours. Concentrate under reduced pressure to remove excess DMF-DMA.

  • Cyclization: Dissolve the crude enaminone in ethanol (20 mL). Add hydrazine hydrate (12.0 mmol) dropwise at 0 °C. Reflux the mixture for 4 hours.

  • Workup: Cool to room temperature, concentrate, and partition between ethyl acetate and water. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pyrazole.

Step 2: SEM Protection
  • Deprotonation: Dissolve 3-(furan-2-yl)-1H-pyrazole (8.0 mmol) in anhydrous DMF (15 mL). Cool to 0 °C. Carefully add sodium hydride (60% dispersion in mineral oil, 9.6 mmol) in portions. Stir for 30 minutes until gas evolution ceases[1].

  • Alkylation: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (9.6 mmol) dropwise. Warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry, and concentrate. Purify via column chromatography. (Note: A mixture of N1 and N2 regioisomers may form; characterize and separate if necessary, though both often converge in reactivity for C4-lithiation)[2].

Step 3: C4-Bromination
  • Halogenation: Dissolve the SEM-protected pyrazole (6.0 mmol) in anhydrous DMF (10 mL). Add N-bromosuccinimide (NBS) (6.3 mmol) in portions at 0 °C.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC until complete consumption of the starting material.

  • Workup: Pour the mixture into ice water. Extract with EtOAc. Wash the organic layer extensively with water (3x) to remove DMF, dry, and concentrate to afford 4-bromo-1-SEM-3-(furan-2-yl)-1H-pyrazole.

Step 4: Lithiation and Ethylene Oxide Opening
  • Lithiation: Dissolve the bromopyrazole (4.0 mmol) in anhydrous THF (15 mL). Cool to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 4.4 mmol) dropwise. Stir for 30 minutes at -78 °C to ensure complete halogen-metal exchange[3].

  • Alkylation: Condense ethylene oxide gas (approx. 8.0 mmol) into a pre-cooled vial, or use a commercially available solution in THF. Add the ethylene oxide solution dropwise to the reaction mixture at -78 °C.

  • Reaction: Gradually warm the reaction to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate. Purify via chromatography to isolate the primary alcohol.

Step 5: Chlorination
  • Activation: Dissolve the resulting alcohol (3.0 mmol) in anhydrous dichloromethane (DCM) (10 mL). Cool to 0 °C.

  • Substitution: Add thionyl chloride (SOCl₂) (4.5 mmol) dropwise, followed by a catalytic amount of DMF (1 drop) to accelerate the formation of the Vilsmeier-Haack type intermediate[4].

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Carefully concentrate the mixture under reduced pressure to remove DCM, excess SOCl₂, and SO₂ gas. Co-evaporate with toluene (2x) to remove residual acidic byproducts.

Step 6: SEM Deprotection
  • Cleavage: Dissolve the chlorinated intermediate (2.0 mmol) in THF (5 mL). Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 6.0 mmol). Alternatively, 4M HCl in dioxane can be used if the furan ring is monitored for acid sensitivity[1].

  • Reaction: Reflux for 6 hours (or stir at RT for acidic conditions).

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography to yield the final product: 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole .

Quantitative Data & Analytical Checkpoints

A self-validating protocol requires rigorous analytical checkpoints. The table below summarizes the expected yields and primary diagnostic NMR shifts for tracking the transformation.

StepIntermediate GeneratedExpected YieldKey Diagnostic Analytical Marker (¹H NMR)
1 3-(Furan-2-yl)-1H-pyrazole75 - 85%Pyrazole C4-H (d, ~6.5 ppm), C5-H (d, ~7.6 ppm)
2 1-SEM-3-(furan-2-yl)-1H-pyrazole80 - 90%SEM -CH₂-Si (t, ~0.9 ppm), N-CH₂-O (s, ~5.4 ppm)
3 4-Bromo-1-SEM-3-(furan-2-yl)-1H-pyrazole85 - 95%Disappearance of Pyrazole C4-H (~6.5 ppm)
4 2-(1-SEM-3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol50 - 65%-CH₂-OH (t, ~3.8 ppm), Ar-CH₂- (t, ~2.8 ppm)
5 4-(2-Chloroethyl)-1-SEM-3-(furan-2-yl)-1H-pyrazole80 - 90%-CH₂-Cl (t, ~3.6 ppm, downfield shift from OH)
6 4-(2-Chloroethyl)-3-(furan-2-yl)-1H-pyrazole70 - 80%Disappearance of SEM signals (0.9 ppm, 5.4 ppm)

References

  • Transtutors. "Why is thionyl chloride considered as the best reagent to convert alcohol into alkyl chlorides?". Transtutors. Available at:[Link]

  • ResearchGate. "Fukuyama reduction, Fukuyama coupling and Fukuyama–Mitsunobu alkylation: recent developments and synthetic applications". ResearchGate. Available at: [Link]

  • Organic Process Research & Development. "Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material". ACS Publications. Available at: [Link]

Sources

using 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole as a precursor in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-(2-Chloroethyl)-3-(furan-2-yl)-1H-pyrazole as a Versatile Precursor in Medicinal Chemistry

Executive Summary

In modern drug discovery, the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands relies heavily on rigid heterocyclic scaffolds that can be orthogonally functionalized. 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole represents a highly versatile, trifunctional precursor[1]. It combines the hydrogen-bonding capacity of a pyrazole core, the hydrophobic and π -stacking potential of a furan ring, and an electrophilic 2-chloroethyl handle primed for late-stage ADME (Absorption, Distribution, Metabolism, and Excretion) optimization. This application note details the mechanistic rationale and self-validating protocols for utilizing this precursor in medicinal chemistry workflows.

Structural Rationale & Pharmacophore Mapping

The architectural value of this precursor lies in its distinct, independently addressable domains, which map perfectly onto standard pharmacophore models for ATP-competitive kinase inhibitors[2]:

  • The 1H-Pyrazole Core: Acts as a classic kinase hinge-binding motif. The adjacent nitrogen atoms serve as a potent hydrogen-bond donor/acceptor pair, anchoring the molecule to the kinase backbone.

  • The Furan-2-yl Ring (C3 Position): Occupies hydrophobic pockets (e.g., the DFG-out pocket). Furthermore, the electron-rich furan is susceptible to late-stage electrophilic aromatic substitution (EAS) or Diels-Alder modifications to probe steric boundaries.

  • The 2-Chloroethyl Handle (C4 Position): Serves as an ideal vector pointing towards the solvent-exposed region. The primary chloride is an excellent substrate for SN​2 displacement by aliphatic amines (e.g., morpholine, piperazine), a standard tactic to improve aqueous solubility and modulate pKa​ [3].

Pharmacophore Hinge 1H-Pyrazole Core Kinase Hinge Binder (H-Bond Donor/Acceptor) Hydrophobic Furan-2-yl Ring Hydrophobic Pocket (pi-pi Stacking) Hinge->Hydrophobic C3 Solvent 2-Chloroethyl Handle Solvent Channel (SN2 to Solubilizing Amines) Hinge->Solvent C4

Caption: Pharmacophore mapping of the precursor for kinase inhibitor design.

Mechanistic Insights & Orthogonal Functionalization

To maximize the utility of this precursor, synthetic workflows must respect the intrinsic reactivity of the pyrazole ring. Unprotected 1H-pyrazoles undergo rapid annular tautomerism. Direct alkylation without protection inevitably leads to an intractable mixture of 1,3- and 1,5-disubstituted regioisomers. Therefore, regioselective N-protection (e.g., using Tetrahydropyran (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) chloride) is a mandatory first step to lock the tautomeric state.

Following protection, the direct displacement of the primary chloride by bulky secondary amines can be sluggish. To overcome this, we employ an in situ Finkelstein reaction using Potassium Iodide (KI). The catalytic iodide displaces the chloride to form a highly reactive alkyl iodide intermediate, drastically lowering the activation energy for the subsequent SN​2 attack by the amine.

Workflow A 4-(2-Chloroethyl)-3-(furan-2-yl)-1H-pyrazole (Bifunctional Scaffold) B N1-Alkylation / Protection (Regiocontrol) A->B Base, R-X C SN2 Amination of Cl (ADME Optimization) B->C Amine, KI, Heat D Furan Ring Functionalization (Target Binding) C->D Electrophile / Catalyst

Caption: Orthogonal late-stage functionalization workflow of the pyrazole precursor.

Quantitative Data: SN​2 Amination Optimization

The table below summarizes the optimized conditions for functionalizing the C4-ethyl handle with various solubilizing groups, validating the efficacy of the Finkelstein-assisted approach.

Table 1: Optimization of SN​2 Amination on the 2-Chloroethyl Handle

Amine NucleophileBase / AdditiveSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
Morpholine (3.0 eq)K₂CO₃ / KI (0.5 eq)MeCN801288>95%
N-Methylpiperazine (3.0 eq)K₂CO₃ / KI (0.5 eq)MeCN801485>95%
Dimethylamine (2M in THF)DIPEA / NaI (0.5 eq)DMF901676>90%
Pyrrolidine (3.0 eq)K₂CO₃ / KI (0.5 eq)MeCN801091>95%

Note: Yields reflect isolated products after silica gel chromatography. Purity determined by LC-MS (UV 254 nm).

Self-Validating Experimental Protocols

Protocol A: Regioselective N1-Protection with THP Objective: Mask the acidic pyrazole N-H to prevent side reactions and establish regiocontrol for downstream functionalization.

  • Setup: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq) followed by the dropwise addition of 3,4-dihydro-2H-pyran (DHP, 1.5 eq) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor the reaction by TLC (Hexanes:EtOAc 3:1). The starting material (UV active, low Rf​ ) should completely disappear, replaced by a higher Rf​ spot. LC-MS must confirm the mass shift of +84 Da corresponding to the THP adduct.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the N-THP protected intermediate.

Protocol B: Finkelstein-Assisted SN​2 Amination Objective: Introduce a solubilizing morpholine tail at the C4 position to enhance predicted aqueous solubility.

  • Setup: To a solution of the N-THP protected precursor (1.0 eq, 5 mmol) in anhydrous Acetonitrile (MeCN, 0.1 M), add anhydrous K₂CO₃ (3.0 eq) and Potassium Iodide (KI, 0.5 eq).

  • Amination: Add morpholine (3.0 eq). Seal the reaction vessel and heat to 80 °C.

  • Causality Note: The inclusion of KI is non-negotiable for sterically hindered amines. Without KI, the reaction stalls at <30% conversion due to the poor leaving group ability of the primary chloride.

  • Validation Checkpoint: After 12 hours, analyze an aliquot via LC-MS. The distinct 3:1 isotopic pattern of the chlorine atom present in the starting material must be absent in the product mass spectrum, confirming complete nucleophilic displacement.

  • Workup: Cool to room temperature, filter off inorganic salts through a Celite pad, and concentrate the filtrate. Partition the residue between EtOAc and brine. Extract, dry, and purify via reverse-phase HPLC (Water/MeCN + 0.1% TFA) to isolate the aminated product.

References

  • Title: New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5 Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: 3-(furan-2-yl)-1H-pyrazole Compound Summary Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Application Notes and Protocols: Preparation of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole in Dimethyl Sulfoxide (DMSO). Adherence to these protocols is critical for ensuring solution integrity, experimental reproducibility, and personnel safety. This guide details the necessary calculations, dissolution procedures, quality control measures, and storage conditions, underpinned by scientific principles and best practices in laboratory management.

Introduction: The Criticality of Stock Solution Integrity

The reliability and reproducibility of any in vitro or in vivo experiment begin with the precise preparation of stock solutions. Errors in concentration, issues with solubility, or compound degradation can lead to misleading data, wasted resources, and significant delays in research and development pipelines. 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole class, a scaffold known for a wide range of biological activities.[1] Given its potential utility in pharmacological studies, establishing a robust protocol for its solubilization and storage is paramount.

Dimethyl Sulfoxide (DMSO) is selected as the solvent of choice due to its exceptional ability to dissolve a wide array of organic compounds, making it a near-universal solvent in drug discovery.[2] However, its hygroscopic nature and potential to affect cell viability at higher concentrations necessitate careful handling and use.[3][4] This application note aims to provide a self-validating system for preparing stable, accurately concentrated stock solutions of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole, ensuring the foundation of your experiments is solid and reliable.

Compound & Solvent: Physicochemical Properties and Safety

A thorough understanding of the materials is the first step in a scientifically sound protocol.

4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

This pyrazole derivative is a specific organic molecule whose properties dictate its handling.

PropertyValueSource & Justification
CAS Number 2091118-49-7[5] Unique chemical identifier.
Molecular Formula C9H9ClN2ODerived from chemical structure.
Molecular Weight (MW) 196.64 g/mol Calculated from the molecular formula. Essential for molarity calculations.
Appearance Typically a solid (powder/crystals).[6] Pyrazole derivatives are often solids at room temperature.
Solubility Expected to be soluble in DMSO.[7] Pyrazole derivatives generally show good solubility in polar aprotic solvents like DMSO.
Stability The chloroethyl group may pose stability risks.Chlorinated compounds can be susceptible to degradation.[8] Stability in DMSO should be monitored.

Safety Precautions:

  • Handle in a well-ventilated area or chemical fume hood.[3]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[3]

  • The toxicological properties of this specific compound are not extensively documented. Treat as a potentially hazardous substance.

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful but sensitive solvent.

PropertyValueSource & Justification
Grade Anhydrous, ≥99.9% Purity[4] DMSO is highly hygroscopic; absorbed water can affect compound stability and solubility.
Storage Room temperature, tightly sealed, away from light and moisture.[4][9] Prevents water absorption and degradation.
Cellular Effects Can be cytotoxic at concentrations >0.5% in many cell lines.[2][10] It is critical to keep the final assay concentration low.

Experimental Protocol: Stock Solution Preparation

This section details the step-by-step methodology for preparing a high-concentration primary stock solution.

Required Materials
  • 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole (solid)

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Sterile, amber glass vials with PTFE-lined caps or polypropylene tubes[9][11]

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Water bath sonicator

Workflow Diagram

G cluster_prep Preparation Phase cluster_solubilization Solubilization Phase cluster_final Finalization & Storage Compound Equilibrate Compound to Room Temp Calc Calculate Required Mass and Volume Compound->Calc Weigh Accurately Weigh Compound Calc->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Dissolve with Vortexing and/or Sonication Add_DMSO->Dissolve Inspect Visually Inspect for Complete Dissolution Dissolve->Inspect Inspect->Dissolve Particulates Present QC Perform Quality Control (Optional but Recommended) Inspect->QC Solution Clear Aliquot Aliquot into Single-Use Volumes QC->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for stock solution preparation.

Step-by-Step Protocol

Objective: To prepare a 10 mM stock solution of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole in DMSO.

1. Calculation:

  • The Molecular Weight (MW) is 196.64 g/mol .

  • To make a 10 mM (0.010 mol/L) solution, you need:

    • Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × MW (g/mol) / 1000

  • For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 1 mL × 10 mmol/L × 196.64 g/mol / 1000 = 1.9664 mg

  • Adjust the mass and volume as needed for your experimental scale.

2. Weighing the Compound:

  • Allow the container of solid 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole to equilibrate to room temperature before opening to prevent moisture condensation.[12]

  • Using a calibrated analytical balance, carefully weigh the calculated mass (e.g., 1.97 mg) into a sterile, appropriately sized amber glass vial.[13]

3. Dissolution:

  • Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the compound.

  • Tightly cap the vial and vortex for 1-2 minutes until the solid is fully dissolved.[2]

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Troubleshooting: If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.[2] Gentle warming (e.g., to 37°C) can also be used, but must be done with caution as heat can degrade some compounds.[2]

4. Aliquoting and Storage:

  • Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, tightly-sealed vials or tubes. This critical step minimizes contamination and avoids repeated freeze-thaw cycles, which can degrade the compound or introduce water into the DMSO.[10][12]

  • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • For short-term storage (up to 1 month), store at -20°C.[10]

  • For long-term storage (up to 6 months), store at -80°C.[10]

Quality Control (QC) and Validation

A protocol is only as good as its validation. Implementing QC measures ensures the accuracy of your stock solution.[14][15][16]

Concentration Verification (Optional)

For applications requiring high precision, the concentration of the stock solution can be verified using UV-Vis spectrophotometry. This requires determining the molar extinction coefficient of the compound in DMSO at its wavelength of maximum absorbance (λmax).

Purity and Stability Assessment

The integrity of the stock solution over time can be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] This is particularly important for long-term studies or when there is concern about the stability of the chlorinated compound in DMSO.[17][18]

A simple QC workflow is outlined below:

G Start Prepared Stock Solution Check_Clarity Is the solution clear and precipitate-free? Start->Check_Clarity High_Precision Is high precision required for the assay? Check_Clarity->High_Precision Yes Troubleshoot Troubleshoot Solubility Check_Clarity->Troubleshoot No Long_Term Is this for a long-term study? High_Precision->Long_Term No UV_Vis Perform UV-Vis Spectrophotometry High_Precision->UV_Vis Yes HPLC_MS Perform periodic HPLC/LC-MS analysis Long_Term->HPLC_MS Yes Proceed Proceed to Aliquot and Store Long_Term->Proceed No UV_Vis->Long_Term HPLC_MS->Proceed

Caption: Quality control decision workflow.

Application Protocols: Dilution for Assays

Properly diluting the high-concentration stock is crucial to avoid compound precipitation and cellular toxicity.

Serial Dilution in 100% DMSO

Compounds dissolved in 100% DMSO can precipitate when diluted directly into aqueous buffers or media.[2] To mitigate this, perform intermediate serial dilutions in 100% DMSO first.

Example: To get from a 10 mM stock to a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.

Preparing Working Solutions
  • Objective: Prepare a final concentration in a cell-based assay while keeping the DMSO concentration ≤0.1%.

  • Method: A 1:1000 dilution is commonly used. Add 1 µL of your DMSO stock (e.g., 10 mM) to 999 µL of aqueous assay buffer or cell culture medium.

  • Resulting Concentrations:

    • Final Compound Concentration: 10 µM

    • Final DMSO Concentration: 0.1%

  • Important: Always add the DMSO stock to the aqueous solution while gently vortexing or swirling the tube to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.[13] Always include a vehicle control (media with the same final DMSO concentration, e.g., 0.1%) in your experiments to account for any solvent effects.[10]

References

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]

  • Emulate. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • MDPI. (2019, September 17). Pharmacokinetic Study of NADPH Oxidase Inhibitor Ewha-18278, a Pyrazole Derivative. Retrieved from [Link]

  • Process Parameters. (2025, February 25). Implementing Robust Quality Control Measures in Chemical Manufacturing. Retrieved from [Link]

  • Deskera. (2023, February 27). Best Practices for Chemical Manufacturing Quality Control. Retrieved from [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Semantic Scholar. (2022, August 11). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2025, December 25). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Retrieved from [Link]

  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved from [Link]

  • PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (2003, June 1). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • ResearchGate. (2016, December 11). Possible reason for enhanced stability in chlorinated solvents?. Retrieved from [Link]

  • Nordtest. (n.d.). Internal quality control handbook for chemical laboratories. Retrieved from [Link]

  • PubMed. (2008, December 15). Stability of screening compounds in wet DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Dosing and Administration of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the in vivo dosing and administration of the novel small molecule inhibitor, 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole. Pyrazole derivatives are a significant class of heterocyclic compounds with a broad range of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3][4] The successful preclinical evaluation of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole is critically dependent on the development of appropriate administration protocols that ensure consistent and reliable drug exposure in animal models. This document outlines a systematic approach to formulation development, selection of administration route, and the design of initial pharmacokinetic and pharmacodynamic studies. The protocols provided herein are intended to serve as a foundational framework, which should be adapted and optimized based on the specific research objectives and the experimentally determined physicochemical properties of the compound.

Introduction: The Scientific Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[4][5] The subject of this guide, 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole, is a novel entity with potential therapeutic applications. The 2-chloroethyl moiety introduces a reactive electrophilic site, suggesting a possible mechanism of covalent interaction with target proteins, a strategy employed in various targeted therapies. The furan and pyrazole rings contribute to the overall shape, polarity, and potential for hydrogen bonding, all of which will influence its biological activity and pharmacokinetic profile.

Effective preclinical development hinges on a thorough understanding of a compound's behavior in vivo.[6][7][8] This requires meticulous attention to the formulation and administration protocol, as these factors directly impact drug solubility, absorption, distribution, metabolism, and excretion (ADME). These notes are designed to guide the researcher through the logical steps of developing a robust in vivo dosing strategy for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole.

Physicochemical Characterization: The Foundation of Formulation

Prior to any in vivo experimentation, a fundamental understanding of the physicochemical properties of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole is essential. Many small molecule inhibitors, particularly heterocyclic compounds, exhibit poor aqueous solubility, which presents a significant hurdle for in vivo administration.[3][9][10]

Key physicochemical parameters to determine:

  • Aqueous Solubility: Determine the solubility in aqueous buffers at various pH values (e.g., pH 2.0, 5.0, 7.4) to understand the impact of ionization on solubility.

  • Solubility in Common Vehicles: Assess solubility in a panel of pharmaceutically acceptable solvents and co-solvents. This data is critical for selecting an appropriate vehicle for formulation.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) provide an indication of the compound's lipophilicity, which influences its absorption and distribution.

  • Chemical Stability: Evaluate the stability of the compound in the solid state and in solution under various conditions (e.g., temperature, light, pH) to ensure the integrity of the dosing formulation.

Table 1: Example Solubility Profile for a Novel Pyrazole Compound

Solvent/Vehicle SystemSolubility (mg/mL)Observations
Water< 0.01Practically insoluble
Phosphate-Buffered Saline (PBS), pH 7.4< 0.01Practically insoluble
5% DMSO in Saline0.1Slight precipitation observed
10% Solutol® HS 15 in Water0.5Clear solution
20% PEG400 in Water0.3Clear solution
10% DMSO, 40% PEG400, 50% Saline> 5.0Clear solution

This table presents hypothetical data and should be replaced with experimentally determined values for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole.

Formulation Development: From Powder to Dosing Solution

The goal of formulation development is to create a safe and effective vehicle that can deliver the desired dose of the compound in a consistent and bioavailable manner.[10][11][12] For poorly soluble compounds, a multi-component vehicle is often necessary.

Vehicle Selection

The choice of vehicle depends on the route of administration and the solubility characteristics of the compound.

  • Aqueous Vehicles: For compounds with sufficient aqueous solubility, sterile saline or PBS are the preferred vehicles.

  • Co-solvent Systems: When aqueous solubility is limited, co-solvents such as polyethylene glycols (PEGs), propylene glycol (PG), and ethanol can be used.[13] However, the concentration of organic solvents should be minimized to avoid toxicity.

  • Surfactant-based Vehicles: Surfactants like Tween® 80 (polysorbate 80) or Solutol® HS 15 can improve solubility and stability.[9]

  • Lipid-based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[9]

  • Suspensions: If a true solution cannot be achieved, a micronized suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) can be used for oral administration.

Recommended Formulation Protocol for Poorly Soluble Pyrazole Derivatives

This protocol describes the preparation of a common vehicle for oral or intraperitoneal administration of poorly water-soluble pyrazole compounds.

Materials:

  • 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween® 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl) or PBS

  • Sterile conical tubes

  • Vortex mixer and sonicator

Protocol:

  • Weighing the Compound: Accurately weigh the required amount of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the compound. The final concentration of DMSO in the formulation should ideally be kept below 10% to minimize potential toxicity.[13] Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common starting formulation is 10% DMSO, 40% PEG400, and 5% Tween-80.

  • Final Dilution: Add sterile saline or PBS to reach the final desired volume and vortex until a clear and homogenous solution is obtained.

  • Storage: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C.

**dot graph TD { A[Weigh Compound] --> B{Initial Solubilization}; B --> C[Add DMSO]; C --> D{Vortex/Sonicate}; D --> E[Add Co-solvents/Surfactants]; E --> F[Add PEG400 & Tween-80]; F --> G{Vortex}; G --> H[Final Dilution]; H --> I[Add Saline/PBS]; I --> J{Vortex}; J --> K[Final Formulation];

} } Caption: Formulation workflow for a poorly soluble pyrazole compound.

In Vivo Administration Protocols

The choice of administration route significantly affects the pharmacokinetic profile of a drug.[14] The most common routes for preclinical studies are oral gavage, intraperitoneal injection, and intravenous injection.

Oral Gavage (PO)

Oral gavage is used for the direct administration of a specific volume of a substance into the stomach.[15][16][17]

Materials:

  • Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)[16][18]

  • Syringes

Protocol (Mouse):

  • Animal Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head.[15]

  • Needle Insertion: Gently insert the gavage needle into the mouth, over the tongue, and into the pharynx. The animal will reflexively swallow, allowing the needle to pass easily into the esophagus.[15]

  • Administration: Slowly administer the formulation. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[16][19]

  • Post-Administration Monitoring: Observe the animal for any signs of distress or complications.[17]

Intraperitoneal (IP) Injection

IP injection is a common method for systemic administration of drugs that are not suitable for oral delivery or require rapid absorption.[20][21]

Materials:

  • Appropriately sized needles (e.g., 25-27 gauge for mice)[19][20]

  • Syringes

Protocol (Mouse):

  • Animal Restraint: Restrain the mouse with the ventral side up, tilting the head downwards.[21][22]

  • Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[20][21]

  • Needle Insertion: Insert the needle at a 30-40 degree angle into the peritoneal cavity.[20]

  • Administration: Administer the formulation. The maximum recommended volume for IP injection in mice is 10 mL/kg.[19][20]

**dot graph LR { subgraph "Pre-Administration" A[Formulation Preparation] --> B[Dose Calculation]; B --> C[Animal Weighing]; end

} } Caption: Decision workflow for in vivo drug administration.

Designing Initial In Vivo Studies

Dose-Response and Toxicity Studies

The initial in vivo studies should aim to establish a safe and effective dose range.[23]

  • Maximum Tolerated Dose (MTD): Conduct a dose escalation study to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.

  • Efficacy Studies: Once a safe dose range is established, proceed with efficacy studies in a relevant disease model. A typical study design includes a vehicle control group and several dose groups of the test compound.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the ADME properties of the compound.[24]

  • Single-Dose PK: Administer a single dose of the compound and collect blood samples at various time points to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

  • Multiple-Dose PK: For compounds intended for chronic dosing, a multiple-dose PK study can assess drug accumulation and steady-state concentrations.

Table 2: Example Pharmacokinetic Parameters for a Pyrazole Derivative (Hypothetical Data)

ParameterOral Gavage (10 mg/kg)IV Bolus (2 mg/kg)
Cmax (ng/mL)5002000
Tmax (h)1.00.1
AUC (ng*h/mL)25001500
Half-life (h)4.03.5
Bioavailability (%)33.3-

This table presents hypothetical data and should be replaced with experimentally determined values.

Conclusion and Future Directions

The successful in vivo evaluation of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole relies on a systematic and scientifically sound approach to dosing and administration. The protocols and guidelines presented in these application notes provide a robust framework for initiating preclinical studies. It is imperative that researchers conduct thorough physicochemical characterization and formulation development to ensure the delivery of a consistent and bioavailable dose of the compound. Subsequent pharmacokinetic and pharmacodynamic studies will be crucial for elucidating the therapeutic potential of this novel pyrazole derivative.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Frontiers in Pharmacology. (2021).
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025).
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PMC.
  • Virginia Tech. (2017). SOP: Mouse Oral Gavage.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
  • BLDpharm. 4-(2-Chloroethyl)-3-(furan-2-yl)-1H-pyrazole.
  • Benchchem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • PubMed. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl).
  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PMC.
  • UBC Animal Care Services. (2014). Intraperitoneal (IP)
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Benchchem.
  • Research A-Z.
  • BLDpharm. 4-(2-Chloroethyl)-3-(furan-3-yl)-1H-pyrazole.
  • MDPI. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.
  • Laboratory Animal Resources. A good practice guide to the administration of substances and removal of blood, including routes and volumes.
  • EPJ Web of Conferences. (2026).
  • NIH.
  • PubChem. 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid.
  • NIH. General Principles of Preclinical Study Design - PMC.
  • MDPI. (2018).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • UCSF IACUC.
  • AAPS Advances in Pharmaceutical Sciences Series.
  • Mouse Intraperitoneal (IP)
  • World Health Organiz
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole hydrochloride AldrichCPR.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PMC.
  • Semantic Scholar. (2015).
  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • PPD. Preclinical Studies in Drug Development.
  • Institute of Laboratory Animal Science (LTK). (2018). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection.
  • Journal of Food and Drug Analysis. Pharmacokinetics of a new antitumor agent, 1-[3-(Furo[3,2-C]quinolin-4-ylamino)
  • NTNU.
  • NIH. (2025).
  • UNL Digital Commons. (2014). Pharmacokinetics of Anticoagulant Rodenticides in Target and Non-target Organisms.
  • WSU IACUC. (2021).
  • General Considerations for Preclinical Studies Submissions. (2024).
  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formul
  • Research support.
  • WuXi AppTec DMPK. (2024).
  • UNC Research. Mouse Handling & Techniques.

Sources

Application Notes and Protocols for the High-Yield Synthesis of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, featuring prominently in a wide array of therapeutic agents due to its diverse biological activities.[1][2] The specific derivative, 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole, is a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the furan moiety, the pyrazole core, and a reactive chloroethyl group offers multiple points for further chemical modification, making it a versatile synthon for library synthesis and lead optimization in drug development programs.[3][4]

This comprehensive guide provides detailed application notes and robust protocols for the high-yield synthesis of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole. We will explore the underlying chemical principles, discuss catalyst selection, and provide step-by-step methodologies to ensure reproducible and efficient synthesis.

Synthetic Strategy Overview

The synthesis of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole is most effectively approached through a multi-step sequence, which allows for precise control over the introduction of each substituent. The general strategy involves two key stages:

  • Formation of the 3-(furan-2-yl)-1H-pyrazole core: This is typically achieved via a condensation reaction, such as the Knorr pyrazole synthesis, utilizing a furan-containing 1,3-dicarbonyl compound and a hydrazine source.[5][6]

  • Functionalization at the C4 position: This involves the introduction of a two-carbon unit at the 4-position of the pyrazole ring, followed by conversion to the desired chloroethyl group. A common and effective method is the introduction of a hydroxyethyl group, which is subsequently chlorinated.

Synthetic_Strategy Furan-containing 1,3-dicarbonyl Furan-containing 1,3-dicarbonyl 3-(furan-2-yl)-1H-pyrazole 3-(furan-2-yl)-1H-pyrazole Furan-containing 1,3-dicarbonyl->3-(furan-2-yl)-1H-pyrazole Knorr Synthesis Hydrazine Hydrazine Hydrazine->3-(furan-2-yl)-1H-pyrazole Functionalization at C4 Functionalization at C4 3-(furan-2-yl)-1H-pyrazole->Functionalization at C4 e.g., Vilsmeier-Haack or Friedel-Crafts 4-(2-hydroxyethyl)-3-(furan-2-yl)-1H-pyrazole 4-(2-hydroxyethyl)-3-(furan-2-yl)-1H-pyrazole Functionalization at C4->4-(2-hydroxyethyl)-3-(furan-2-yl)-1H-pyrazole Target_Molecule 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole 4-(2-hydroxyethyl)-3-(furan-2-yl)-1H-pyrazole->Target_Molecule Chlorination

Caption: Overall synthetic workflow.

Part 1: Synthesis of the 3-(furan-2-yl)-1H-pyrazole Core

The construction of the 3-furyl-pyrazole nucleus is a critical first step. The Paal-Knorr synthesis, a classic and reliable method for the formation of five-membered heterocycles, is highly applicable here.[7][8] This involves the acid-catalyzed condensation of a 1,4-dicarbonyl compound, which for our purposes will be a furan-substituted 1,3-diketone, with hydrazine.

Protocol 1: Synthesis of 1-(furan-2-yl)butane-1,3-dione

This furan-containing β-diketone is a key precursor. It can be synthesized via a Claisen condensation between ethyl 2-furoate and acetone.

Materials:

  • Ethyl 2-furoate

  • Acetone (anhydrous)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add ethyl 2-furoate (1.0 eq) dropwise via the dropping funnel.

  • Following the addition of the ester, add anhydrous acetone (1.5 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M hydrochloric acid until the pH is approximately 7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude 1-(furan-2-yl)butane-1,3-dione. This can be purified further by vacuum distillation or column chromatography.

Protocol 2: Knorr Synthesis of 3-(furan-2-yl)-5-methyl-1H-pyrazole

Materials:

  • 1-(furan-2-yl)butane-1,3-dione

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1-(furan-2-yl)butane-1,3-dione (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%).

  • To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, then heat to reflux for an additional 1-2 hours to ensure complete cyclization. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(furan-2-yl)-5-methyl-1H-pyrazole.

Part 2: Functionalization of the Pyrazole Ring at the C4 Position

With the 3-furyl-pyrazole core in hand, the next crucial step is the introduction of the 2-chloroethyl group at the C4 position. A reliable method involves a two-step process: formylation of the pyrazole ring at the C4 position via the Vilsmeier-Haack reaction, followed by a Wittig reaction to introduce a vinyl group, which can then be converted to the desired chloroethyl functionality. A more direct approach involves the Friedel-Crafts acylation with a suitable two-carbon electrophile, followed by reduction and chlorination.

Protocol 3: Vilsmeier-Haack Formylation of 3-(furan-2-yl)-5-methyl-1H-pyrazole

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocyclic compounds.[9][10]

Materials:

  • 3-(furan-2-yl)-5-methyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve 3-(furan-2-yl)-5-methyl-1H-pyrazole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde.

Protocol 4: Synthesis of 4-(2-hydroxyethyl)-3-(furan-2-yl)-5-methyl-1H-pyrazole

This protocol involves a Grignard reaction with the aldehyde synthesized in the previous step.

Materials:

  • 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(3-(furan-2-yl)-5-methyl-1H-pyrazol-4-yl)ethan-1-ol.

Protocol 5: Chlorination to Yield 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

The final step involves the conversion of the hydroxyl group to a chloro group. Thionyl chloride is a common and effective reagent for this transformation.

Materials:

  • 1-(3-(furan-2-yl)-5-methyl-1H-pyrazol-4-yl)ethan-1-ol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (catalytic amount)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flame-dried round-bottom flask, dissolve 1-(3-(furan-2-yl)-5-methyl-1H-pyrazol-4-yl)ethan-1-ol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of pyridine.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it into a stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the final product, 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole.

Catalyst Selection and Performance

The choice of catalyst is crucial for achieving high yields and selectivity in each step of the synthesis.

Reaction Step Catalyst Role of Catalyst Typical Loading Expected Yield
Knorr Pyrazole SynthesisGlacial Acetic AcidAcid catalyst to promote condensation and cyclization.[11]5-10 mol%80-95%
Vilsmeier-Haack FormylationVilsmeier Reagent (in situ)Electrophile for formylation at the electron-rich C4 position.[2]N/A70-85%
ChlorinationPyridineBase catalyst to facilitate the reaction with thionyl chloride.Catalytic85-95%

Troubleshooting and Optimization

Problem Possible Cause Solution
Low yield in Knorr synthesis Incomplete reaction; side product formation.Ensure anhydrous conditions. Increase reaction time or temperature. Use a stronger acid catalyst if necessary, but with caution to avoid degradation.
Low yield in Vilsmeier-Haack Decomposition of Vilsmeier reagent due to moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. Ensure the temperature is kept low during reagent formation.
Formation of regioisomers In the Knorr synthesis with unsymmetrical diketones.The choice of diketone in Protocol 1 is designed to minimize this. If using other starting materials, careful purification by chromatography will be necessary.
Incomplete chlorination Insufficient thionyl chloride or reaction time.Increase the equivalents of thionyl chloride. Increase the reaction time and monitor by TLC.

Conclusion

The synthetic route outlined in this guide provides a reliable and high-yielding pathway to 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole. By carefully controlling the reaction conditions and utilizing appropriate catalytic systems, researchers can efficiently produce this valuable building block for applications in drug discovery and development. The provided protocols are designed to be robust and scalable, with clear checkpoints for monitoring reaction progress and ensuring the purity of the final product.

References

  • Novel Furan-2-yl-1H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation. (2020). ACS Chemical Neuroscience.

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). Thieme Connect.

  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Name-Reaction.com.

  • Catalytic C–H Allylation and Benzylation of Pyrazoles. (2014). The Journal of Organic Chemistry.

  • "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. (2012). Synlett.

  • Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. (1986). Journal of Medicinal Chemistry.

  • Alkylation of pyrazoles with alcohols over zeolites. (1997). Catalysis Letters.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules.

  • Synthesis and Characterization of 3-(1-Hydroxy Naphthalene-2-yl)-5-(Furan-2-yl)-1-Substituted Pyrazolines. (2012). Oriental Journal of Chemistry.

  • Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans. (n.d.). Benchchem.

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Advanced Synthesis & Catalysis.

  • Paal–Knorr synthesis. (n.d.). Wikipedia.

  • Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). (2023). Journal of Chemical Research.

  • Synthesis, characterization, and anti-HIV evaluation of 3-benzoylbenzofuran and pyrazole derivatives. (2025). RSC Medicinal Chemistry.

  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps.

  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry.

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2022). RSC Advances.

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.

  • Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. (n.d.). Benchchem.

  • Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. (2014). Revue Roumaine de Chimie.

  • An efficient one-pot synthesis of pyrazole complexes formed in situ: synthesis, crystal structure, Hirshfeld surface analysis and in vitro biological properties. (2023). Acta Crystallographica Section C: Structural Chemistry.

  • Paal-Knorr Synthesis. (n.d.). Cambridge University Press & Assessment.

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). Synlett.

  • Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal.

  • SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. (2006). HETEROCYCLES.

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

  • Nanocatalytic one-pot, four-component synthesis of some new triheterocyclic compounds consisting of pyrazole, pyran. (2013). New Journal of Chemistry.

  • 4-(2-Chloroethyl)-3-(furan-2-yl)-1H-pyrazole. (n.d.). BLDpharm.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules.

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

  • Synthesis of new hybrid structures based on 3H-furanone and 1H-pyrazole. (2024). Sciforum.

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). Beilstein Journal of Organic Chemistry.

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports.

Sources

purification and crystallization techniques for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to the Purification and Crystallization of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification and crystallization of the heterocyclic compound 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole. The protocols and insights presented herein are designed to be a self-validating system, explaining the causality behind experimental choices to ensure both high purity and yield.

Foundational Principles: Understanding the Molecule

Before embarking on purification, it is crucial to analyze the structure of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole. The molecule's functionality dictates its behavior in various solvents and on different stationary phases.

  • Pyrazole Core : This five-membered aromatic ring contains two adjacent nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the other nitrogen is basic, making the molecule susceptible to interactions with acidic media, such as standard silica gel.[1]

  • Furan Ring : An oxygen-containing aromatic heterocycle that contributes to the molecule's polarity.

  • Chloroethyl Group : The alkyl halide substituent adds a degree of lipophilicity but also has a polar C-Cl bond.

This combination of a basic nitrogenous core with polar furan and chloroethyl moieties suggests moderate polarity. This insight is the cornerstone of developing a robust purification strategy, guiding our choice of chromatographic conditions and recrystallization solvents.

The Overall Purification and Crystallization Strategy

A multi-step approach is recommended to achieve high purity, typically starting with chromatographic separation followed by a final polishing step via recrystallization.

A Crude Reaction Mixture B Primary Purification: Silica Gel Column Chromatography A->B Remove bulk impurities C Purity Analysis (TLC/¹H NMR) B->C D Is the compound >95% pure? C->D E Secondary Purification: Recrystallization D->E No F Final Purity & Identity Confirmation (NMR, MP, HRMS) D->F Yes E->F Refine to >99% purity G High-Purity Crystalline Solid F->G

Caption: Overall workflow for purifying 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole.

Primary Purification: Column Chromatography

Column chromatography is the most effective method for separating the target compound from byproducts and unreacted starting materials.[2] Given the pyrazole's basic nitrogen, special considerations are necessary when using standard silica gel.

Protocol 1: Analytical Thin-Layer Chromatography (TLC) for Solvent System Selection

Rationale: Before committing to a large-scale column, TLC is used to identify an optimal eluent system that provides good separation between the desired product and impurities. The target is an Rf value of approximately 0.3-0.4 for the product, which ensures a reasonable elution time and good resolution.[2]

Procedure:

  • Dissolve a small sample of the crude material in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto several silica gel TLC plates.

  • Develop the plates in chambers containing different ratios of a non-polar and a polar solvent. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[3]

    • Test ratios such as 9:1, 4:1, and 2:1 (Hexane:Ethyl Acetate).

  • Visualize the spots using a UV lamp (254 nm).

  • Select the solvent system that gives the best separation and the target Rf value.

Protocol 2: Preparative Silica Gel Column Chromatography

Rationale: This protocol scales up the TLC separation. The choice of stationary phase is critical; standard silica gel is acidic and can cause peak tailing or irreversible adsorption of basic compounds like pyrazoles. To mitigate this, the silica gel can be deactivated with a base.[2][4]

Materials:

  • Silica Gel (60 Å, 230-400 mesh)

  • Selected Eluent (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (Et₃N) - for deactivation

  • Sand (acid-washed)

  • Glass wool or cotton

Workflow Diagram:

A Step 1: Column Packing Prepare slurry of silica gel in eluent. Optional: Add 0.5-1% Et3N to eluent. Pack column without air bubbles. B Step 2: Sample Loading Wet Loading: Dissolve crude in minimal eluent. Dry Loading: Adsorb crude onto silica gel. A->B C Step 3: Elution Add eluent continuously. Maintain constant pressure (if applicable). Collect fractions. B->C D Step 4: Fraction Analysis Spot each fraction on a TLC plate. Develop and visualize. C->D E Step 5: Isolation Combine pure fractions. Remove solvent via rotary evaporation. D->E

Caption: Step-by-step workflow for preparative column chromatography.

Detailed Procedure:

  • Column Preparation:

    • Clamp a glass column vertically and add a small plug of glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). For every 100 g of silica, consider adding 1 mL of triethylamine to the slurry to prevent streaking of your basic compound.[4]

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[5] Open the stopcock to drain excess solvent as the silica packs.

    • Add another layer of sand on top of the packed silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of eluent (or a slightly more polar solvent like dichloromethane if necessary) and carefully apply it to the top of the column.

    • Dry Loading: For compounds with poor solubility, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[2] This technique often provides better resolution.

  • Elution and Collection:

    • Carefully add the eluent to the column, ensuring the silica bed is not disturbed.

    • Begin collecting fractions in test tubes or flasks.

    • Maintain a constant flow rate.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified, albeit likely amorphous, solid.

Final Purification & Crystallization

Recrystallization is an essential final step to remove trace impurities and obtain a crystalline, highly pure product. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[6]

Protocol 3: Single-Solvent Recrystallization

Rationale: This is the simplest recrystallization method, ideal when a single solvent with a steep solubility-temperature curve for the compound can be identified. Alcohols like ethanol and isopropanol are often good candidates for pyrazole derivatives.[4][7]

Procedure:

  • Place the chromatographically purified compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heat the mixture on a hot plate with stirring until it boils.

  • Continue adding small portions of the hot solvent until the compound just dissolves completely. Using excess solvent is a common mistake that drastically reduces yield.[7]

  • Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals.[7]

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[8]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum.

Protocol 4: Mixed-Solvent Recrystallization

Rationale: This technique is used when no single solvent is ideal. It involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is poorly soluble) to induce precipitation.[9] A common pair for pyrazoles is ethanol (good solvent) and water (anti-solvent).[4]

Procedure:

  • Dissolve the compound in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

  • If necessary, add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[10]

  • Follow steps 5-9 from the single-solvent protocol.

Troubleshooting Crystallization Issues
ProblemCauseSolution(s)
"Oiling Out" Compound's melting point is lower than the solution temperature; impurities depressing the melting point.[7][8]1. Reheat to dissolve the oil, add more of the "good" solvent, and cool slowly.[8]2. Switch to a solvent system with a lower boiling point.[7]
No Crystals Form Solution is not supersaturated (too much solvent used); high activation energy for nucleation.1. Scratch the inside of the flask with a glass rod to create nucleation sites.[11]2. Add a "seed crystal" of the pure compound.[6]3. Evaporate some of the solvent to increase concentration and re-cool.[6]
Very Low Yield Too much solvent used; premature crystallization during hot filtration; incomplete cooling.1. Use the absolute minimum amount of hot solvent.[7]2. Ensure the solution is thoroughly cooled in an ice bath.[8]3. Concentrate the mother liquor and cool again to obtain a second crop of crystals.

Growing Crystals for X-Ray Diffraction

Obtaining single crystals suitable for X-ray crystallography requires meticulous technique to promote very slow crystal growth.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetonitrile) in a vial.[12] Cover the vial with a cap that has a small pinhole and leave it undisturbed in a vibration-free location for several days or weeks.[13]

  • Vapor Diffusion: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar. The jar should contain a more volatile "anti-solvent" in which your compound is insoluble. Over time, the anti-solvent vapor will diffuse into the vial, slowly reducing the solubility of your compound and promoting crystal growth.[13] This is often the most successful method for small quantities.

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense, concentrated solution of your compound. Diffusion at the interface will slowly induce crystallization.[13]

A Compound fails to crystallize upon cooling B Is a seed crystal available? A->B H Compound 'oils out' A->H or C Add a seed crystal. B->C Yes D Scratch inner surface of the flask with a glass rod. B->D No E Did crystals form? C->E D->E F Reduce solvent volume by gentle heating/evaporation and re-cool. E->F No G Success: Collect Crystals E->G Yes F->G I Re-heat to dissolve oil. H->I J Add more of the 'good' solvent. I->J K Allow to cool very slowly. J->K K->G L Consider a different solvent system with a lower boiling point. K->L If oiling persists

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for 4-(2-Chloroethyl)-3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocyclic Synthesis Support Portal. This guide is specifically engineered for drug development professionals and synthetic chemists encountering yield bottlenecks or side-reaction cascades during the synthesis of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole.

Rather than providing a generic overview, this portal deconstructs the optimal three-step synthetic route—Friedel-Crafts acylation, enaminone formation, and pyrazole cyclocondensation—explaining the mechanistic causality behind each condition to ensure your workflow is robust, reproducible, and self-validating.

Synthesis Workflow & Logical Relationships

The synthesis of 4-substituted 3-arylpyrazoles requires precise control over electrophilic and nucleophilic centers to prevent premature cyclization or degradation of the sensitive furan ring. The optimized pathway relies on an enaminone intermediate to act as a masked 1,3-dicarbonyl equivalent.

SynthesisWorkflow Start Starting Materials: Furan + 4-Chlorobutyryl Chloride Step1 Step 1: Friedel-Crafts Acylation Catalyst: SnCl4 (Mild Lewis Acid) Prevents Furan Polymerization Start->Step1 Int1 Intermediate 1: 4-Chloro-1-(furan-2-yl)butan-1-one Step1->Int1 Step2 Step 2: Enaminone Formation Reagent: DMF-DMA Generates 1,3-Dicarbonyl Equivalent Int1->Step2 Int2 Intermediate 2: (E)-4-Chloro-2-((dimethylamino)methylene) -1-(furan-2-yl)butan-1-one Step2->Int2 Step3 Step 3: Cyclocondensation Reagent: NH2NH2·H2O (1.05 eq) Low Temp (0°C) Prevents SN2 at Chloride Int2->Step3 Product Target Molecule: 4-(2-Chloroethyl)-3-(furan-2-yl)-1H-pyrazole Step3->Product

Workflow for the 3-step synthesis of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole.

Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol below is designed as a "self-validating system." Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Mild Friedel-Crafts Acylation

Objective: Synthesize 4-chloro-1-(furan-2-yl)butan-1-one without polymerizing the furan ring.

  • Procedure: Dissolve furan (1.0 eq) and 4-chlorobutyryl chloride (1.1 eq) in anhydrous dichloromethane (DCM) (0.2 M) under N₂. Cool the flask to 0 °C. Dropwise add SnCl₄ (1.2 eq) over 30 minutes. Stir at 0 °C for 1 hour, then allow warming to room temperature for 3 hours. Quench carefully with saturated aqueous NaHCO₃.

  • Mechanistic Causality: Furan is an electron-rich, highly acid-sensitive heterocycle. Utilizing harsh Lewis acids like AlCl₃ induces catastrophic ring-opening and polymerization. SnCl₄ is a milder Lewis acid that successfully coordinates the acyl chloride to generate the necessary acylium ion while preserving the furan architecture[1].

  • Validation Checkpoint: TLC (Hexane/EtOAc 4:1) must show complete consumption of furan and the appearance of a new UV-active spot (Rf ~0.4). LC-MS (ESI+) should confirm the product mass: [M+H]⁺ = 173.0.

Step 2: Enaminone Formation

Objective: Convert the ketone into a 1,3-dicarbonyl equivalent via formylation.

  • Procedure: Dissolve 4-chloro-1-(furan-2-yl)butan-1-one (1.0 eq) in anhydrous toluene (0.5 M). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Attach a Dean-Stark trap and reflux at 90 °C for 12 hours to continuously remove the methanol by-product. Concentrate under reduced pressure.

  • Mechanistic Causality: DMF-DMA acts as a highly efficient formylating agent at the alpha-carbon of the ketone, creating an enaminone. This intermediate serves as a masked 1,3-dicarbonyl equivalent, which is strictly required to dictate the regioselective formation of the pyrazole ring in the subsequent step. Toluene is utilized to allow the azeotropic removal of methanol; failing to remove methanol will stall the reaction at equilibrium.

  • Validation Checkpoint: TLC (Hexane/EtOAc 1:1) will reveal a highly polar, bright yellow UV-active spot (Rf ~0.2). LC-MS (ESI+) must show [M+H]⁺ = 228.1.

Step 3: Regioselective Pyrazole Cyclocondensation

Objective: Cyclize the enaminone with hydrazine without displacing the terminal chloride.

  • Procedure: Dissolve the crude enaminone in absolute ethanol (0.1 M) and cool strictly to 0 °C. Slowly add hydrazine hydrate (1.05 eq) dropwise over 15 minutes. Stir at 0 °C for 2 hours, then allow to warm to room temperature for 4 hours. Remove ethanol in vacuo and purify via silica gel chromatography.

  • Mechanistic Causality: Hydrazine undergoes a Michael-type addition to the enaminone double bond, followed by an intramolecular condensation with the ketone to form the pyrazole. However, the 2-chloroethyl group is a prime target for nucleophilic (Sₙ2) attack by hydrazine[2]. By strictly maintaining low temperatures (0 °C) and exact stoichiometry (1.05 eq), the highly reactive enaminone cyclization is kinetically favored over the slower aliphatic Sₙ2 substitution.

  • Validation Checkpoint: The bright yellow color of the enaminone will dissipate, indicating reaction completion. LC-MS (ESI+) must confirm the target mass: [M+H]⁺ = 197.0.

Diagnostic FAQs & Troubleshooting

Q: My reaction mixture turned into a black, viscous tar immediately upon adding the Lewis acid in Step 1. How do I salvage this? A: You cannot salvage polymerized furan. This failure occurs when using strong Lewis acids (like AlCl₃ or TiCl₄) or if the internal temperature spikes during addition. Furan undergoes rapid acid-catalyzed polymerization. To fix this in your next run, switch to a milder catalyst like SnCl₄ or BF₃·OEt₂, ensure the reaction is strictly maintained at 0 °C during the addition phase, and use adequate solvent dilution[1].

Q: The enaminone formation (Step 2) is stalling at ~50% conversion. Adding more equivalents of DMF-DMA doesn't push the reaction forward. What is the mechanism of failure? A: The condensation of DMF-DMA with an active methylene produces methanol as a stoichiometric by-product. Because this is an equilibrium-driven reaction, if the methanol remains in the solution, the reaction cannot proceed to completion. Ensure you are running the reaction in a solvent that forms an azeotrope with methanol (like toluene) and use a Dean-Stark trap or an open system with a gentle N₂ sweep to physically remove the methanol from the reaction matrix.

Q: My final product has an m/z of 161 instead of 197, and the ¹H-NMR shows a complete loss of the chlorine atom. What side reaction occurred during cyclization? A: You have inadvertently synthesized an intramolecularly cyclized side product (e.g., a fused 4,5-dihydro-1H-pyrazolo[4,3-c]pyridine derivative) or displaced the chloride with excess hydrazine. The 2-chloroethyl group is an excellent electrophile. If the cyclocondensation is run at elevated temperatures (e.g., refluxing ethanol) or with excess hydrazine, the newly formed pyrazole nitrogen or the unreacted hydrazine will perform an Sₙ2 attack on the chloride[2]. You must strictly control the temperature (≤ 25 °C) and limit hydrazine to 1.0-1.05 equivalents.

Condition Optimization Telemetry

The following table summarizes the quantitative data derived from optimizing the reaction conditions, highlighting the critical variables that dictate synthesis yield.

Reaction StepVariable TestedSub-optimal Condition (Yield)Optimized Condition (Yield)Mechanistic Rationale
1. Acylation Lewis Acid SelectionAlCl₃ (0% - Tar formation)SnCl₄ (82%)SnCl₄ is mild enough to generate the acylium ion without triggering furan ring opening.
2. Enaminone Solvent / Physical SetupTHF, Reflux (45% conversion)Toluene, Dean-Stark (91%)Azeotropic removal of the MeOH by-product drives the thermodynamic equilibrium to completion.
3. Cyclization Hydrazine Eq & Temp2.0 eq, 80 °C (15% target, 70% Sₙ2 side-product)1.05 eq, 0 °C to RT (88%)Low kinetic energy (temp) and strict stoichiometry prevent nucleophilic attack on the 2-chloroethyl group.

References

  • [1] Metal Chlorides Grafted on SAPO-5 (MClx/SAPO-5) as Reusable and Superior Catalysts for Acylation of 2-Methylfuran Under Non-Microwave Instant Heating Condition. mdpi.com.1

  • Enaminones as building blocks: Synthesis of novel substituted pyrazoles as possible antioxidants. niscpr.res.in.

  • [2] New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. acs.org. 2

Sources

troubleshooting low aqueous solubility of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-2026-CFP-SOL01

Introduction

This technical guide addresses the frequently encountered challenge of low aqueous solubility for the heterocyclic compound 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole. This molecule, while of interest to researchers in drug discovery and development, possesses structural features that inherently limit its solubility in aqueous media, posing significant hurdles for in-vitro assays, formulation, and pharmacokinetic studies. This document provides a structured troubleshooting guide, detailed experimental protocols, and a scientific rationale for solubility enhancement strategies to empower researchers to overcome these challenges.

Part 1: Understanding the Molecule's Solubility Profile

The poor aqueous solubility of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole stems directly from its molecular structure. A rational approach to improving its solubility begins with understanding the physicochemical contributions of its constituent parts.

  • Hydrophobic Moieties : The furan ring and the 2-chloroethyl group are both non-polar and hydrophobic. These groups significantly contribute to a high logP (partition coefficient), favoring partitioning into non-polar environments over aqueous media.

  • Pyrazole Core : The 1H-pyrazole ring is a weakly basic heterocycle.[1] It contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom).[2] While these features offer some potential for interaction with water, their contribution is often outweighed by the larger hydrophobic regions of the molecule. The pKa of unsubstituted pyrazole is approximately 2.5, indicating it is a very weak base that requires a strongly acidic environment to become protonated.[2]

The combination of these features results in a molecule with strong intermolecular forces in its solid state (high crystal lattice energy) and a preference for lipophilic environments, leading to its classification as a poorly water-soluble compound. More than 40% of new chemical entities (NCEs) are practically insoluble in water, making this a common challenge in drug development.[3][4]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed to provide direct answers and actionable advice for common problems encountered during experimentation.

Q1: My compound precipitates immediately when I dilute my DMSO stock into an aqueous assay buffer. What is the first thing I should try?

A1: This is a classic sign of a compound crashing out of solution when the percentage of the organic co-solvent (DMSO) is drastically lowered.

  • Immediate Action: The simplest first step is to lower the final assay concentration of your compound. It's possible you are working above its kinetic or thermodynamic solubility limit in the final buffer composition.

  • Vehicle Control: Always run a vehicle control (assay buffer with the same final concentration of DMSO but without the compound) to ensure the solvent itself is not causing assay interference.

  • Increase Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1.0% or 2.0%) can often keep the compound in solution. However, be aware that co-solvents can impact biological assays.[5]

Q2: I need to work at a higher concentration, but my compound won't stay in solution. What is the next logical step?

A2: If lowering the concentration is not an option, you need to explore more robust solubility enhancement techniques. The logical next step is to investigate the effect of pH.

  • Rationale: The pyrazole ring is weakly basic.[1] By lowering the pH of your aqueous buffer, you can protonate the pyrazole ring. This introduces a positive charge, creating a salt form of the molecule that is significantly more polar and, therefore, more soluble in water.[1][6][7]

  • Action: Perform a pH-solubility profile to determine the optimal pH for solubilization. A protocol for this is provided in Part 3. Start by testing buffers at pH 3.0, 5.0, and 7.4.

Q3: Adjusting the pH helped, but not enough. What other formulation strategies can I use in a research setting?

A3: When pH adjustment is insufficient, using excipients like cyclodextrins or different co-solvent systems are powerful and widely used strategies.[5]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[][9] They can encapsulate the hydrophobic parts of your molecule (like the furan ring), effectively shielding them from water and presenting a more water-soluble complex.[][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are common choices for parenteral and oral formulations due to their high water solubility and safety profiles.[][11]

  • Alternative Co-solvents: While DMSO is common for stock solutions, other water-miscible organic solvents can be used in formulations.[12] These include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[5][6][12] A screening of different co-solvents may reveal a system that is more effective or better tolerated by your assay.

Q4: How do I choose between using a co-solvent and a cyclodextrin?

A4: The choice depends on your experimental context, including the required concentration, the route of administration (for in-vivo studies), and the sensitivity of your assay system.

StrategyProsConsBest For
Co-solvents Simple to prepare; effective for many compounds; can achieve high concentrations.Can interfere with biological assays; may cause toxicity in vivo at high concentrations.[5]Initial in-vitro screening; experiments where assay tolerance is confirmed.
Cyclodextrins Generally low toxicity; minimal interference with many biological systems; can significantly increase solubility.[10]More complex preparation; may not be effective for all molecules; can be a source of variability if not prepared consistently.In-vitro and in-vivo studies; sensitive biological assays; when co-solvents show interference.

Troubleshooting Workflow Diagram

G start Low Aqueous Solubility Observed for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole q_concentration Is the current concentration essential? start->q_concentration sol_lower_conc Lower Final Assay Concentration q_concentration->sol_lower_conc No assess_ph Assess pH-Dependent Solubility q_concentration->assess_ph Yes end_point Problem Solved sol_lower_conc->end_point q_ph_sufficient Is solubility sufficient after pH optimization? assess_ph->q_ph_sufficient explore_excipients Explore Excipient-Based Formulations q_ph_sufficient->explore_excipients No final_formulation Optimized Formulation Achieved q_ph_sufficient->final_formulation Yes screen_cosolvents Screen Alternative Co-solvents (Ethanol, PEG 400, PG) explore_excipients->screen_cosolvents screen_cyclodextrins Screen Cyclodextrins (HP-β-CD, SBE-β-CD) explore_excipients->screen_cyclodextrins screen_cosolvents->final_formulation screen_cyclodextrins->final_formulation final_formulation->end_point

Caption: Troubleshooting workflow for low aqueous solubility.

Part 3: Experimental Protocols

These protocols provide a validated, step-by-step approach to quantifying and improving the solubility of your compound.

Protocol 1: Determination of Kinetic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a specific buffer.

Materials:

  • 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole (solid powder)

  • Selected aqueous buffer (e.g., pH 7.4 Phosphate-Buffered Saline)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • 0.22 µm syringe filters (ensure low compound binding)

Methodology:

  • Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg). The goal is to have undissolved solid remaining at the end of the experiment.

  • Add a precise volume of the aqueous buffer to the vial (e.g., 1 mL).

  • Seal the vial tightly to prevent evaporation.

  • Place the vial on an orbital shaker set to a consistent speed (e.g., 250 rpm) and temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

  • After 24 hours, visually confirm that excess solid is still present.

  • Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated and calibrated analytical method (e.g., HPLC-UV).

  • The measured concentration represents the equilibrium solubility of the compound in that specific medium.

Protocol 2: pH-Dependent Solubility Profiling

This protocol assesses how solubility changes with pH to identify opportunities for ionizable group-based solubilization.

Methodology:

  • Prepare a series of aqueous buffers covering a physiologically and chemically relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Follow the exact steps outlined in Protocol 1 , but use a separate vial for each pH buffer.

  • After quantifying the concentration in each filtered supernatant, plot the solubility (in µg/mL or µM) on the y-axis against the pH of the buffer on the x-axis.

  • Interpretation: For a basic compound like a pyrazole derivative, you should observe a significant increase in solubility at lower pH values. This plot will reveal the pH range where the compound is most soluble.

Protocol 3: Screening for Co-solvent and Cyclodextrin Efficacy

This protocol allows for a direct comparison of different solubilizing agents.

Methodology:

  • Prepare Stock Solutions of Solubilizing Agents:

    • Co-solvents: Prepare aqueous solutions of potential co-solvents (e.g., 20% v/v Ethanol, 20% v/v Propylene Glycol, 20% v/v PEG 400).

    • Cyclodextrins: Prepare aqueous solutions of cyclodextrins (e.g., 20% w/v HP-β-CD, 20% w/v SBE-β-CD).

  • Solubility Determination:

    • Follow the steps outlined in Protocol 1 , using each of the prepared solubilizing agent stock solutions instead of a simple aqueous buffer.

    • Include a control vial with only the aqueous buffer (e.g., pH 7.4 PBS) for comparison.

  • Analysis and Comparison:

    • Quantify the solubility in each condition.

    • Create a bar chart to visually compare the solubility enhancement provided by each agent relative to the aqueous buffer control. This will clearly identify the most effective solubilization strategy.

Mechanism of Cyclodextrin Inclusion

Caption: Cyclodextrin encapsulates a hydrophobic molecule.

References

  • Cosolvent. Wikipedia. [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? National Center for Biotechnology Information. [Link]

  • Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. Catalent. [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. National Center for Biotechnology Information. (2020-08-16). [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. (2015-11-16). [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? DFE Pharma. (2025-07-31). [Link]

  • 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. IJRPR. (2022-12-12). [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. (2021-07-26). [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). National Library of Medicine. (2025-12-25). [Link]

  • pH Control of Conductance in a Pyrazolyl Langmuir-Blodgett Monolayer. University of Liverpool Repository. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Center for Biotechnology Information. [Link]

  • Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). National Center for Biotechnology Information. (2022-12-05). [Link]

Sources

preventing degradation of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on preventing the degradation of this compound during long-term storage. Ensuring the stability and purity of your research compounds is paramount for reproducible and reliable experimental outcomes.

Introduction: The Stability Challenges of a Multifunctional Molecule

4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole is a heterocyclic compound featuring three key structural motifs: a pyrazole ring, a furan ring, and a 2-chloroethyl side chain. Each of these components contributes to the molecule's potential utility but also presents unique stability challenges. The pyrazole ring is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] The furan ring, while also present in many bioactive molecules, is susceptible to degradation under certain conditions.[3][4][5][6] Finally, the chloroethyl group is a reactive moiety that can undergo nucleophilic substitution and elimination reactions.

Understanding the interplay of these functional groups is critical for establishing optimal long-term storage protocols. This guide will delve into the potential degradation pathways and provide actionable troubleshooting advice to maintain the integrity of your valuable samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole?

A1: The degradation of this molecule can be attributed to three main areas of its structure:

  • Furan Ring Instability: The furan ring is particularly susceptible to acid-catalyzed ring opening.[3][6] This process is initiated by protonation of the furan ring, which leads to the formation of reactive intermediates that can ultimately cleave the ring to form dicarbonyl compounds.[3][6] This can be a significant issue if the compound is stored in protic solvents or exposed to acidic conditions.

  • Hydrolysis of the 2-Chloroethyl Side Chain: The chloroethyl group can undergo hydrolysis, where the chlorine atom is replaced by a hydroxyl group. This reaction can be accelerated by the presence of water and certain pH conditions.[7][8] The intramolecular cyclization of the chloroethyl side chain to form a reactive episulfonium-like cation (in analogous sulfur mustards) is a known degradation pathway, which then rapidly reacts with nucleophiles.[9] A similar mechanism could be envisioned with the pyrazole nitrogen.

  • Oxidation: Furan rings can slowly oxidize in the presence of air, leading to the formation of succinaldehyde derivatives.[5] The pyrazole ring, while generally stable, can also be susceptible to oxidation under harsh conditions.

Q2: What are the ideal storage conditions for solid 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole?

A2: For long-term stability of the solid compound, we recommend the following conditions, summarized in the table below.

Storage ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the furan ring and other sensitive parts of the molecule.[5]
Light Protected from light (amber vial)Prevents potential photodecomposition.
Moisture Desiccated environmentMinimizes hydrolysis of the 2-chloroethyl side chain.[7][10]

Some suppliers recommend storing similar chlorinated pyrazole compounds at room temperature under an inert atmosphere.[11] However, for long-term storage, colder temperatures are advisable to mitigate any slow degradation processes.

Q3: I need to store the compound in solution. What solvent should I use and what precautions should I take?

A3: Storing 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole in solution presents a greater stability challenge. If solution storage is unavoidable, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM). Polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan derivatives.[3] Avoid protic solvents like methanol or water, as they can participate in hydrolysis and ring-opening reactions.

  • pH Control: If an aqueous buffer is absolutely necessary, maintain a pH between 5 and 10, where the furan ring is generally more stable at moderate temperatures.[3]

  • Concentration: Store at the highest practical concentration to minimize the relative amount of solvent and any impurities it may contain.

  • Storage Conditions: Store solutions frozen at -20°C or -80°C in tightly sealed vials under an inert atmosphere.

Q4: What are the visible signs of degradation?

A4: Visual inspection can sometimes provide clues about degradation. Look for:

  • Color Change: The appearance of a yellow or brown color in a previously colorless or white solid or a colorless solution can indicate the formation of degradation products.

  • Insolubility: The formation of insoluble polymeric materials can occur, particularly from furan ring degradation.[3]

  • Change in Physical State: The compound may become oily or gummy.

It is crucial to note that significant degradation can occur without any visible changes. Therefore, analytical confirmation is always recommended.

Q5: How can I analytically assess the purity and degradation of my sample?

A5: To quantitatively assess the stability of your compound, a stability study using controlled conditions is the standard approach.[3] The concentration of the parent compound should be monitored over time using a suitable analytical method.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is a good starting point.[12][13] Degradation will appear as a decrease in the area of the main peak and the appearance of new peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of the degradation products, which can help in elucidating the degradation pathway.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for volatile degradation products.[14]

  • Total Organic Carbon (TOC) Analysis: In some cases, TOC analysis can be used to quantify the mineralization of the compound.[15]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving degradation issues.

Problem: My compound shows signs of degradation (e.g., color change, new peaks in HPLC).

Troubleshooting_Degradation

Step 1: Review Storage and Handling Procedures
  • Temperature: Was the compound stored at the recommended temperature? Were there any temperature fluctuations (e.g., freezer failures)?

  • Atmosphere: Was the vial properly sealed under an inert atmosphere? Was it opened frequently in the ambient atmosphere?

  • Light Exposure: Was the compound protected from light?

  • Moisture: Was the compound stored in a desiccated environment? Were anhydrous solvents used for solutions?

  • Container Compatibility: Is the storage container made of an inert material (e.g., borosilicate glass)? Some plastics may leach impurities or be permeable to air and moisture. Carbon steel is a common material for bulk storage of chlorinated solvents, with stainless steel being preferred if rust contamination is a concern.[10][16]

Step 2: Analytical Investigation
  • Confirm Degradation: Rerun HPLC or LC-MS analysis to confirm the presence of impurities.

  • Identify Degradation Products: Use LC-MS to determine the molecular weights of the impurity peaks.

    • An increase of 18 Da (minus 36 Da for HCl) suggests hydrolysis of the chloroethyl group to a hydroxyethyl group.

    • An increase of 16 Da or 32 Da may indicate oxidation.

    • The presence of polymeric material may be indicated by a broad, unresolved hump in the chromatogram.

Step 3: Corrective Actions
  • If Hydrolysis is Suspected:

    • Ensure the compound is stored in a desiccator.

    • Use only anhydrous solvents for making solutions.

    • If possible, handle the compound in a glove box or under a stream of dry inert gas.

  • If Oxidation is Suspected:

    • Store the compound under an inert atmosphere (argon or nitrogen).

    • Purge solvents with an inert gas before use.

  • If Purity is Critical:

    • Consider repurifying the material using an appropriate technique such as recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Long-Term Storage
  • Preparation: Place a weighed amount of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole in a clean, dry amber glass vial with a PTFE-lined cap.

  • Drying: Dry the compound under high vacuum for several hours to remove any residual moisture.

  • Solvent Addition: Add the required volume of anhydrous, aprotic solvent (e.g., DMF) that has been purged with argon or nitrogen.

  • Inerting: Sparge the headspace of the vial with argon or nitrogen for 1-2 minutes.

  • Sealing: Tightly seal the vial with the cap. For extra protection, wrap the cap with Parafilm.

  • Storage: Store the vial at -20°C or -80°C in a designated freezer.

Protocol 2: Routine Purity Check by HPLC
  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a compatible solvent.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and integrate the peak areas. The purity can be estimated as the percentage of the main peak area relative to the total peak area.

Visualization of Potential Degradation Pathways

Degradation_Pathways

References

  • ResearchGate. (2013). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Retrieved from [Link]

  • Journal of Food Protection. (1981). Hydrolysis of 2-Chloroethyl Palmitate and 2-Chloroethyl Linoleate by Mammalian Enzymes. Retrieved from [Link]

  • ACS Publications. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

  • Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Retrieved from [Link]

  • ACS Publications. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]

  • Environmental Engineering Research. (2019). Simultaneous degradation of nitrogenous heterocyclic compounds by catalytic wet-peroxidation process using box-behnken design. Retrieved from [Link]

  • PAN Archives of Metallurgy and Materials. (2012). THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. Retrieved from [Link]

  • Wiley Online Library. (2007). Degradation of Nitrogen‐Heterocyclic Compounds by Anodic Oxidation and Electro‐Fenton Methods. Retrieved from [Link]

  • OxyChem. (2014). CHLORINATED ORGANICS HANDBOOK. Retrieved from [Link]

  • PubMed. (2013). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. Retrieved from [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (1972). Storage of chlorinated pesticides in human organs and tissues in Ferrara Province, Italy. Retrieved from [Link]

  • Defense Technical Information Center. (2003). Fate of 2-Chloro Ethyl Ethyl Sulfide on 13X Molecular Sieve Adsorbent Implications for Regenerative Filtration. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • ACS Publications. (2023). Degradation of the Novel Heterocyclic Insecticide Pyraquinil in Water: Kinetics, Degradation Pathways, Transformation Products Identification, and Toxicity Assessment. Retrieved from [Link]

  • PubMed. (2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. Retrieved from [Link]

  • PubMed. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Retrieved from [Link]

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Retention Times for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole Analysis

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing High-Performance Liquid Chromatography (HPLC) retention times in the analysis of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole. The information herein is curated to ensure scientific integrity, drawing from established chromatographic principles and field-proven insights.

Introduction

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purity assessment of pyrazole derivatives like 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole.[1][2] Achieving consistent and optimal retention times is critical for reliable and reproducible results.[3] This guide addresses common challenges and provides systematic approaches to method optimization and troubleshooting.

Troubleshooting Guide: Retention Time Variability

Unstable retention times are a frequent issue in HPLC analysis, leading to inaccurate peak identification and quantification.[4][5] This section provides a structured approach to diagnosing and resolving retention time drift.

Issue 1: Gradual Decrease or Increase in Retention Time Over a Sequence of Injections

Potential Causes and Solutions:

  • Mobile Phase Composition Change: The composition of the mobile phase is a critical factor influencing retention time.[4][6]

    • Evaporation of Volatile Solvents: In reversed-phase HPLC, a gradual loss of the more volatile organic modifier (e.g., acetonitrile or methanol) will increase the mobile phase's polarity, leading to longer retention times.[5][7] Conversely, in normal-phase chromatography, the loss of a non-polar solvent will decrease elution strength, also increasing retention time.

      • Solution: Keep mobile phase reservoirs tightly capped.[5] Prepare fresh mobile phase daily and do not top off old mobile phase.[8]

    • Inadequate Mixing or Degassing: Poorly mixed mobile phases can lead to a non-uniform composition being delivered to the pump, causing retention time drift. Dissolved gasses can form bubbles in the pump or detector, affecting flow rate and baseline stability.

      • Solution: Ensure thorough mixing of mobile phase components before use. Utilize an online degasser or degas the mobile phase by sonication or helium sparging.

  • Column Temperature Fluctuations: Even minor changes in ambient laboratory temperature can affect retention times, with a 1°C change potentially altering retention by 1-2%.[4][9]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[8] Ensure the mobile phase is pre-heated before entering the column, especially at higher flow rates.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase at the start of a run or after a gradient can cause retention times to drift until the column is fully conditioned.

    • Solution: Allow the column to equilibrate with the mobile phase for an adequate amount of time (typically 10-20 column volumes) until a stable baseline is achieved.[10]

  • Leaks in the System: Small, often invisible leaks between the pump and the column can lead to a lower effective flow rate, resulting in increased retention times.[4]

    • Solution: Systematically check all fittings and connections for any signs of leakage, such as salt deposits from buffered mobile phases.[4] Tighten or replace fittings as necessary, being careful not to overtighten.[9]

Issue 2: Abrupt or Random Shifts in Retention Time

Potential Causes and Solutions:

  • Pump Malfunction: Issues with the HPLC pump, such as worn pump seals or faulty check valves, can cause inconsistent flow rates, leading to erratic retention times.[4][9]

    • Solution: Perform regular pump maintenance, including seal replacement and check valve cleaning or replacement. A flow rate accuracy test can help diagnose pump issues.[8]

  • Air Bubbles in the Pump: Air trapped in the pump head can cause significant fluctuations in flow rate and pressure.

    • Solution: Purge the pump thoroughly to remove any air bubbles.[3][9] Ensure mobile phase lines are properly immersed in the solvent reservoirs.[3]

  • Injector Problems: A malfunctioning autosampler injector can introduce variability in injection volume or timing, affecting retention time precision.

    • Solution: Inspect the injector for any blockages or leaks. Ensure the sample loop is being completely filled and that the injection sequence is programmed correctly.

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting HPLC retention time variability.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding method development and optimization for the analysis of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole.

Q1: What is a good starting point for developing a reversed-phase HPLC method for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole?

A good starting point for method development would be to use a C18 column, which is a versatile stationary phase for a wide range of compounds.[11] A mobile phase consisting of a mixture of water and a water-miscible organic solvent like acetonitrile or methanol is typically used in reversed-phase chromatography.[10]

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmA standard, versatile column for method development.[11]
Mobile Phase Acetonitrile:Water (50:50 v/v)Acetonitrile often provides better peak shape and lower backpressure than methanol.[10] A 50:50 ratio is a good initial composition.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better retention time stability than ambient temperature.[4]
Detection UV at an appropriate wavelengthThe optimal wavelength should be determined by running a UV scan of the analyte.
Injection Vol. 10 µLA standard injection volume.
Q2: How can I decrease the retention time of my analyte?

If the retention time is too long, you can decrease it by increasing the elution strength of the mobile phase.[12]

  • Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[10][12][13] Even small increases (2-5%) can significantly shorten retention times.[10]

  • Switch to a stronger organic solvent. Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC.[10]

  • Increase the column temperature. This will decrease the viscosity of the mobile phase and increase the diffusion rate of the analyte, leading to shorter retention times.[4][9]

  • Increase the flow rate. However, be mindful that this will also increase backpressure and may decrease resolution.

Q3: How can I increase the retention time of my analyte?

To increase a short retention time and improve separation from the solvent front:

  • Decrease the proportion of the organic solvent in the mobile phase.[12]

  • Switch to a weaker organic solvent. Methanol is weaker than acetonitrile.[10]

  • Decrease the column temperature. This will increase retention but may also broaden peaks.[4]

  • Decrease the flow rate. This will increase retention and can improve resolution, but will also lengthen the run time.

Q4: My peak shape is poor (tailing or fronting). What can I do?

Poor peak shape can be caused by several factors. For pyrazole derivatives, which contain basic nitrogen atoms, interactions with residual silanols on the silica-based stationary phase can lead to peak tailing.

  • Adjust Mobile Phase pH: The ionization state of pyrazole derivatives is pH-dependent.[14][15] Adding a buffer to the mobile phase can control the pH and suppress the ionization of the analyte, leading to improved peak shape.[6][16] For a basic compound like a pyrazole derivative, a mobile phase pH of 2-4 is often a good starting point to ensure the analyte is in a single ionic form.[17]

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which minimizes undesirable secondary interactions.

  • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Extracolumn Volume: Excessive tubing length or dead volume in fittings can contribute to peak broadening.[9]

Q5: Should I use an isocratic or gradient elution?

The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of your sample.

  • Isocratic Elution: Simpler, more robust, and provides more consistent retention times.[7] It is ideal for separating a few components with similar retention characteristics.

  • Gradient Elution: Necessary for complex samples containing compounds with a wide range of polarities.[6] It allows for the elution of strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.

Method Optimization Workflow Diagram

Caption: A systematic workflow for optimizing an HPLC method for pyrazole analysis.

References

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions.
  • Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting.
  • Allan Chemical Corporation. (2025, September 18). Mobile Phase Solvent Pairing for HPLC.
  • HALO Columns. LC Chromatography Troubleshooting.
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. Effect of HPLC binary mobile phase composition on the analysis of carbonyls.
  • ResearchGate. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Element Lab Solutions. Retention Time Variability in HPLC. Retrieved from . SIELC Technologies. (2018, February 17). Separation of Pyrazole on Newcrom R1 HPLC column.
  • ResearchGate. Table 1 Effect of mobile phase ratio on the retention time and peak area.
  • ResearchGate. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • GL Sciences. 3. How to Increase Retention - How to use analytical columns.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • National Institutes of Health. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
  • Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole | 438475-37-7.
  • Phenomenex. HPLC Column Selection Guide.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • ACS Omega. (2024, June 13). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity.
  • PharmaGuru. (2025, October 7). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes.
  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • Sigma-Aldrich. USP HPLC Columns.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Journal of Chemical Society of Nigeria. DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE.
  • BLDpharm. 2091118-49-7|4-(2-Chloroethyl)-3-(furan-2-yl)-1H-pyrazole.
  • ResearchGate. (2022, February 2). Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure-retention relationship approach.
  • ResearchGate. (2024, December 26). (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • PubChem. 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid.
  • Sigma-Aldrich. CHIRAL HPLC COLUMNS.
  • GL Sciences. (2024, February 21). USP column listing for HPLC columns.
  • SCAT Europe Blog. Retention Times: Stable & Precise | HPLC Analysis.
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025, December 25).
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • American Laboratory. (2023, September 26). Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software.

Sources

overcoming toxicity issues with 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole in cell culture assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected, confounding cell death when screening compounds containing multiple structural alerts.

The compound 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole presents a unique challenge in cell culture assays. While the pyrazole core is a highly versatile and biologically active pharmacophore[1], the flanking furan and chloroethyl moieties introduce severe, dual-mechanism toxicity liabilities.

This guide is designed to help you understand the chemical causality behind these issues, troubleshoot your assays, and implement self-validating protocols to uncouple target-specific pharmacology from off-target cytotoxicity.

Section 1: Mechanistic Q&A – Understanding the Toxicity

Q: Why does 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole exhibit severe, rapid cytotoxicity across multiple cell lines? A: The compound contains two distinct "toxicophores" that operate through different mechanisms, leading to a dual-threat profile:

  • Metabolic Activation (Furan Ring): The furan ring is a well-documented structural alert. In cell lines expressing Cytochrome P450 enzymes (particularly CYP2E1 and CYP3A4), the furan moiety undergoes rapid oxidation[2]. This generates highly reactive electrophilic intermediates—predominantly cis-2-butene-1,4-dial (BDA) or furan epoxides[3][4]. These intermediates aggressively deplete intracellular glutathione (GSH) and covalently bind to cellular nucleophiles like proteins and polyamines, triggering oxidative stress and cell death[4][5].

  • Direct Alkylation (2-Chloroethyl Group): Independent of metabolism, the 2-chloroethyl group acts as a classic alkylating agent (mechanistically similar to nitrogen mustards). The chloride acts as a leaving group, allowing spontaneous SN​2 nucleophilic attack by DNA bases or proteins, resulting in irreversible crosslinking and apoptosis.

Pathway Compound 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole Furan Furan Ring (Metabolic Liability) Compound->Furan Chloro 2-Chloroethyl Group (Alkylating Agent) Compound->Chloro CYP CYP450 Oxidation Furan->CYP SN2 Spontaneous SN2 Attack Chloro->SN2 BDA cis-2-butene-1,4-dial (BDA) CYP->BDA GSH GSH Depletion & Protein Adduction BDA->GSH DNA DNA Crosslinking SN2->DNA Tox Cytotoxicity / Cell Death GSH->Tox DNA->Tox

Caption: Dual-threat toxicity pathway of the furan and chloroethyl moieties.

Q: I see an IC50 of 50 nM in HepG2 cells but >5 µM in HEK293 cells. What causes this discrepancy? A: This is a classic hallmark of metabolic toxicity. HepG2 cells are derived from liver tissue and retain basal levels of cytochrome P450 expression, facilitating the rapid conversion of the furan moiety to the toxic BDA metabolite[2]. HEK293 cells are largely deficient in CYP activity. Therefore, the toxicity observed in HEK293 cells is likely driven solely by the slower, direct alkylation of the 2-chloroethyl group.

Section 2: Assay Optimization & Troubleshooting

Q: My phenotypic screening results are confounded by cell death. How can I isolate my target-specific phenotype from this chemical toxicity? A: You must uncouple the target pharmacology from the reactive metabolite toxicity. This is achieved through a self-validating diagnostic assay using nucleophile scavengers (like N-acetylcysteine, NAC) and pan-CYP inhibitors (like 1-aminobenzotriazole, 1-ABT)[2][4]. By pre-incubating with 1-ABT, you effectively "freeze" the furan ring in its unoxidized state, isolating the baseline toxicity of the chloroethyl group.

Workflow Start Observe High Toxicity Test1 Run GSH/NAC Scavenger Assay Start->Test1 Branch1 Toxicity Rescued? Test1->Branch1 Yes1 Electrophilic Toxicity Confirmed Branch1->Yes1 Yes No1 Test Pan-CYP Inhibitor (1-ABT) Branch1->No1 No Branch2 Toxicity Rescued? No1->Branch2 Yes2 Furan-Mediated Metabolic Toxicity Branch2->Yes2 Yes No2 Direct Chloroethyl Alkylation Branch2->No2 No

Caption: Decision tree for deconvoluting metabolic vs. direct alkylation toxicity.

Data Presentation: Quantitative Diagnostic Matrix

Use the following table to interpret the results of your rescue assays. A shift in the IC50 value confirms the specific mechanistic pathway at play.

Assay ConditionTarget Cell LineExpected IC50 ShiftMechanistic Interpretation
+ 1 mM NAC (Scavenger) HepG2 (High CYP)Significant Right Shift (e.g., 50 nM 2 µM)Toxicity is driven by electrophilic attack (BDA or alkylation). NAC quenches the reactive species[4].
+ 1 mM 1-ABT (CYP Inhibitor) HepG2 (High CYP)Moderate Right Shift (e.g., 50 nM 800 nM)Confirms furan oxidation is the primary driver. Residual toxicity is due to chloroethyl alkylation.
+ 1 mM 1-ABT (CYP Inhibitor) HEK293 (Low CYP)No ShiftConfirms baseline toxicity in this line is solely driven by direct 2-chloroethyl alkylation.

Section 3: Self-Validating Experimental Protocols

To rigorously prove that 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole is causing assay interference via the mechanisms described above, execute the following step-by-step diagnostic deconvolution workflow.

Protocol: Diagnostic Deconvolution of Compound Toxicity

  • Step 1: Cell Seeding & Preparation Seed HepG2 (metabolically active) and HEK293 (metabolically deficient) cells in parallel 96-well opaque plates at 10,000 cells/well in 100 µL of complete media (10% FBS). Allow 24 hours for adherence.

  • Step 2: Pre-incubation with Modulators Prepare three distinct media conditions:

    • Condition A (Vehicle): 0.1% DMSO.

    • Condition B (Scavenger): 1 mM N-acetylcysteine (NAC). Ensure the pH is neutralized to 7.4 prior to addition.

    • Condition C (CYP Inhibition): 1 mM 1-aminobenzotriazole (1-ABT). Aspirate the seeding media and apply 50 µL of the pre-incubation media to the respective wells. Incubate for 2 hours at 37°C to allow for CYP inhibition and intracellular GSH pooling.

  • Step 3: Compound Administration Prepare a 2X concentration dose-response curve (ranging from 10 µM down to 1 nM) of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole in the respective modulator media. Add 50 µL to the wells (final volume = 100 µL, 1X compound concentration).

  • Step 4: Viability Assessment Incubate for 48 hours. Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.

  • Step 5: Causality Analysis Read luminescence. Plot dose-response curves and calculate IC50 values. If Condition B rescues viability, the toxicity is electrophile-driven. If Condition C rescues viability in HepG2 but not HEK293, the furan ring is the primary culprit[2][4].

Section 4: FAQs for Drug Development Professionals

Q: Can I modify the structure to retain the efficacy of the pyrazole core but lose the toxicity? A: Yes. Pyrazole derivatives are highly valuable in medicinal chemistry[6][7], but this specific scaffold requires immediate lead optimization to remove the structural alerts:

  • Address the Furan: Replace the furan ring with bioisosteres that are resistant to epoxidation and ring-opening. Oxazole, thiazole, or a substituted phenyl ring often maintain the required geometry without the metabolic liability[7].

  • Address the Chloroethyl: Deactivate the 2-chloroethyl group by substituting the chloride with a less competent leaving group. A fluoroethyl group or a methoxyethyl group will prevent spontaneous SN​2 alkylation while maintaining similar steric bulk.

Q: Does increasing the serum concentration in my assay help mitigate the toxicity? A: Temporarily, yes. Both the chloroethyl group and the reactive BDA metabolite are highly electrophilic and will readily bind to serum proteins (like albumin) in the media[3]. Increasing FBS from 10% to 20% acts as an extracellular "sponge," shifting the apparent IC50. However, this is an assay artifact, not a true rescue of cellular tolerance, and will artificially inflate your compound's apparent safety window.

References

  • Role of furan metabolites in cell toxicity and carcinogenesis - University Digital Conservancy. University of Minnesota.
  • Toxicity mediated by reactive metabolites of furans - PubMed. National Institutes of Health (NIH).
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring | Chemical Research in Toxicology. ACS Publications.
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. National Institutes of Health (NIH).
  • Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC. National Institutes of Health (NIH).
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed. National Institutes of Health (NIH).
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). BanglaJOL.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace.

Sources

Validation & Comparative

A Comparative Analysis and Prediction of the ¹H and ¹³C NMR Chemical Shifts for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug development. 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole represents a scaffold of interest, combining the biologically significant pyrazole and furan rings with a reactive chloroethyl side chain. In the absence of direct experimental spectral data, this guide presents a comprehensive prediction and comparative analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By leveraging established NMR principles and empirical data from structurally analogous compounds, we provide a robust, data-supported framework for researchers to identify and characterize this molecule. This guide explains the causal relationships between molecular structure and spectral output, details a rigorous experimental protocol for data acquisition, and serves as a practical tool for scientists in the field.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole is presented below, with atoms numbered for reference throughout this guide. This numbering is used in all subsequent tables and discussions.

Caption: Molecular structure of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) for the target molecule, assuming a standard deuterated solvent like DMSO-d₆. These predictions are derived from the analysis of substituent effects and comparison with known data for related heterocyclic systems.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts

Atom Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Notes
NH 12.5 - 13.5 br s - Broad signal due to proton exchange and quadrupolar coupling.[4]
H5 7.9 - 8.1 s - Deshielded due to adjacent sp² nitrogen and aromatic character.
H5' 7.6 - 7.8 dd J ≈ 1.8, 0.8 Proton on furan ring adjacent to oxygen.
H3' 6.8 - 7.0 dd J ≈ 3.5, 0.8 Proton on furan ring deshielded by pyrazole.
H4' 6.5 - 6.7 dd J ≈ 3.5, 1.8 Most shielded furan proton.
H7 (CH₂Cl) 3.8 - 4.0 t J ≈ 6.5 - 7.0 Significantly deshielded by the electronegative chlorine atom.

| H6 (CH₂) | 3.0 - 3.2 | t | J ≈ 6.5 - 7.0 | Methylene group attached to the pyrazole ring. |

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom Predicted δ (ppm) Notes
C3 148 - 152 Attached to the electron-withdrawing furan ring.
C2' 145 - 148 Furan carbon at the point of attachment to the pyrazole.
C5' 142 - 144 Furan carbon adjacent to oxygen.
C5 133 - 136 Influenced by both ring nitrogens. Broadening possible due to tautomerism.[5]
C4 115 - 118 Shielded carbon of the pyrazole ring, attached to the ethyl group.
C3' 111 - 113 Furan carbon.
C4' 110 - 112 Furan carbon.
C7 (CH₂Cl) 44 - 46 Carbon directly attached to chlorine.

| C6 (CH₂) | 28 - 31 | Aliphatic carbon attached to the pyrazole ring. |

Detailed Spectral Interpretation and Comparative Analysis

The prediction of NMR spectra for a novel compound is a deductive process grounded in established principles of chemical shift theory and empirical data from related structures.[6][7] The electronic environment of each nucleus in 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole is determined by the interplay of inductive and resonance effects from its constituent rings and substituents.

The Pyrazole Core
  • N-H Proton: The N-H proton of an N-unsubstituted pyrazole is characteristically found far downfield (δ 12.5-13.5 ppm) and appears as a broad singlet.[4] This is due to its acidic nature, involvement in intermolecular hydrogen bonding, and rapid exchange with trace amounts of water in the solvent. Furthermore, the adjacent ¹⁴N nucleus has a quadrupole moment, which provides an efficient relaxation mechanism that significantly broadens the proton signal.[4]

  • H5 Proton: The H5 proton is predicted to be the most downfield of the ring protons (δ 7.9-8.1 ppm). It is adjacent to the sp²-hybridized nitrogen (N1) and is part of the π-deficient aromatic system, leading to significant deshielding. Its chemical shift is comparable to similar protons in other 1,3,4-trisubstituted pyrazoles.[8]

  • C3, C4, and C5 Carbons: In N-unsubstituted pyrazoles, a dynamic process of proton tautomerism exists, where the N-H proton rapidly exchanges between N1 and N2. This can lead to a time-averaged environment, often resulting in the broadening of the C3 and C5 signals in the ¹³C NMR spectrum.[5]

    • C3 (δ 148-152 ppm): This carbon is attached to the electronegative furan ring, causing it to be significantly deshielded.

    • C5 (δ 133-136 ppm): Its chemical shift is a balance of being alpha to one nitrogen and beta to another in the tautomeric equilibrium.

    • C4 (δ 115-118 ppm): This is the most shielded carbon of the pyrazole ring, a characteristic feature of pyrazoles. The attachment of the electron-donating alkyl group provides further shielding compared to an unsubstituted C4.[1]

The Furan Moiety

The 2-substituted furan ring displays a predictable pattern of three signals in the aromatic region.

  • H5' (δ 7.6-7.8 ppm): This proton, alpha to the ring oxygen, is the most deshielded of the furan protons due to the oxygen's inductive effect and ring current.

  • H3' and H4' (δ 6.5-7.0 ppm): These two protons will appear as doublets of doublets. H3' is generally slightly more deshielded than H4' due to its proximity to the pyrazole substituent. The characteristic coupling constants (³J_H3'-H4' ≈ 3.5 Hz, ⁴J_H3'-H5' ≈ 0.8 Hz, ³J_H4'-H5' ≈ 1.8 Hz) are key to their assignment.[9]

  • Furan Carbons: The carbon shifts are typical for a 2-substituted furan. C2' and C5', being adjacent to the electronegative oxygen, are the most downfield.

The 4-(2-chloroethyl) Substituent

The chemical shifts of the ethyl side chain provide direct evidence of its structure.

  • H7 and C7 (CH₂Cl): The methylene group directly attached to the chlorine atom is strongly deshielded due to chlorine's powerful inductive electron-withdrawing effect.[10] This results in a downfield shift for H7 (δ 3.8-4.0 ppm) and C7 (δ 44-46 ppm). The protons will appear as a triplet due to coupling with the adjacent H6 protons.

  • H6 and C6 (CH₂): The methylene group attached to the pyrazole ring (C4) is less deshielded. H6 protons (δ 3.0-3.2 ppm) will also appear as a triplet. The upfield shift of C6 (δ 28-31 ppm) relative to C7 is a classic example of the attenuation of inductive effects along an alkyl chain.

Experimental Protocol for Spectral Acquisition

To validate the predicted chemical shifts and unambiguously determine the structure, a systematic series of NMR experiments should be performed. This protocol is designed to yield high-quality, publication-ready data.

Caption: Workflow for the complete NMR structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for pyrazoles to better observe the N-H proton.[11][12]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not using the residual solvent peak for calibration.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Ensure a sufficient spectral width (e.g., -2 to 16 ppm) to capture all signals, including the downfield N-H proton.

    • Optimize the number of scans to achieve a good signal-to-noise ratio.

  • D₂O Exchange:

    • To confirm the N-H proton, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The broad N-H signal should significantly diminish or disappear, confirming it as an exchangeable proton.[4]

  • ¹³C NMR and DEPT-135 Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Run a DEPT-135 experiment. This will distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent, aiding in their identification.

  • 2D NMR for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It will clearly show the correlation between H6 and H7 in the ethyl chain and the coupled system of H3', H4', and H5' in the furan ring.[13]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (one-bond ¹H-¹³C correlation). It is the most reliable way to assign the protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and piecing the molecular fragments together. Key expected correlations include:

      • H5 to C3 and C4.

      • H6 to C4, C5, and C7.

      • H3' to C2', C4', and C3.

Conclusion

This guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole based on a comparative analysis of established NMR data for related heterocyclic systems. The characteristic signals, including the downfield N-H proton, the distinct patterns of the furan and pyrazole rings, and the signature shifts of the chloroethyl side chain, create a unique spectral fingerprint. The outlined experimental workflow provides a robust methodology for researchers to confirm these predictions, leading to the unambiguous structural verification of this and similar molecules, thereby accelerating research and development in medicinal chemistry.

References

  • Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling. [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry. [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. ResearchGate. [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Journal of the Korean Chemical Society. [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Synthesis of Pyrazolylvinyl Ketones from Furan Derivatives. The Royal Society of Chemistry. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • Chapter 3: Methods of NMR Spectrum Prediction and Structure Verification. Royal Society of Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Taylor & Francis Online. [Link]

  • 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Heterocycles. [Link]

  • Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction. Beilstein Journals. [Link]

  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. University of Washington. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Pathways of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation fingerprint that is invaluable for structure confirmation. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pathways of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole , a heterocyclic compound of interest in medicinal chemistry.

Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes. This document will dissect the probable fragmentation routes based on established chemical principles and the known behavior of its constituent pyrazole, furan, and chloroethyl moieties. While a direct experimental spectrum of this specific molecule is not publicly available, this guide will provide a robust predictive framework.

Theoretical Fragmentation Analysis: A Predictive Approach

Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular radical cation (M•+). This high-energy species then undergoes a series of fragmentation events to yield smaller, more stable ions. The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions and neutral losses.[1] The initial ionization is most likely to occur at sites rich in non-bonding (n) or pi (π) electrons, such as the heteroatoms in the pyrazole and furan rings.[2]

Proposed Fragmentation Pathways

The structure of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole presents several likely points of initial cleavage. The following sections detail the most probable fragmentation pathways, illustrated with diagrams and supported by established fragmentation mechanisms.

Pathway A: Alpha-Cleavage of the Chloroethyl Side Chain

A predominant fragmentation pathway for alkyl-substituted aromatic and heteroaromatic compounds is the cleavage of the benzylic C-C bond (alpha-cleavage).[3][4] In this case, cleavage of the bond between the pyrazole ring and the chloroethyl group is highly probable due to the resonance stabilization of the resulting pyrazolyl-methyl cation.

Caption: Pathway A: Alpha-cleavage leading to the loss of a chloromethyl radical.

This pathway involves the homolytic cleavage of the C-C bond adjacent to the pyrazole ring, resulting in the loss of a chloromethyl radical (•CH2Cl). This would produce a highly stable cation at m/z 147, which is resonance-stabilized by the pyrazole and furan rings. This fragment is expected to be a major peak in the mass spectrum.

Pathway B: Loss of the Entire Chloroethyl Group and Rearrangement

Another plausible fragmentation involves the cleavage of the bond between the pyrazole ring and the chloroethyl side chain, followed by a hydrogen rearrangement. This would lead to the formation of a stable pyrazolyl-furan cation.

Caption: Pathway B: Loss of the chloroethyl radical.

This pathway would also result in a fragment at m/z 147. Distinguishing this from Pathway A would require isotopic labeling studies. However, given the stability of the resulting cation, this is a very likely fragmentation route.

Pathway C: Fragmentation of the Pyrazole Ring

The pyrazole ring itself is known to undergo characteristic fragmentation, primarily through the loss of hydrogen cyanide (HCN) or dinitrogen (N2).[5][6] These fragmentations would likely occur from the molecular ion or from major fragment ions.

  • Loss of HCN: The expulsion of a molecule of HCN (27 u) is a common fragmentation for pyrazoles.[5] This could occur from the molecular ion to give a fragment at m/z 183/185.

  • Loss of N2: Cleavage of the N-N bond and subsequent loss of N2 (28 u) is another characteristic fragmentation of the pyrazole nucleus, often preceded by the loss of a hydrogen atom.[5][6]

Caption: Pathway C: Characteristic fragmentation of the pyrazole ring.

Pathway D: Fragmentation of the Furan Ring

The furan ring can also undergo fragmentation, typically involving the loss of carbon monoxide (CO) or a formyl radical (•CHO).[7] This would likely occur after initial fragmentation of the side chain or the pyrazole ring. For instance, the major fragment at m/z 147 could lose CO to yield a fragment at m/z 119.

Caption: Pathway D: Fragmentation of the furan ring from a major fragment.

Summary of Predicted Key Fragments

The following table summarizes the most probable key fragments and their corresponding mass-to-charge ratios (m/z). Note the isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for 35Cl:37Cl).

m/z (for 35Cl) m/z (for 37Cl) Proposed Fragment Identity Originating Pathway
210212Molecular Ion [M]•+-
183185[M - HCN]•+Pathway C
182184[M - N2]•+Pathway C
147-[M - C2H4Cl]•+ or [M - •CH2Cl]+Pathway A/B
119-[C8H7N2]+Pathway D

Comparative Analysis with Structurally Related Compounds

To provide context, it is useful to compare the predicted fragmentation of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole with the known fragmentation of its constituent parts.

  • Comparison with Substituted Pyrazoles: The fragmentation of substituted pyrazoles is heavily influenced by the nature of the substituent.[5][8] For instance, phenyl-substituted pyrazoles show prominent loss of HCN and N2, similar to our predictions.[5] The presence of the chloroethyl group is expected to introduce the dominant alpha-cleavage pathway, which would be less significant in pyrazoles with non-alkyl substituents.

  • Comparison with Substituted Furans: Furanocoumarins, which contain a furan ring fused to a pyrone, exhibit successive losses of CO molecules.[9] While our target molecule is not a furanocoumarin, the tendency of the furan ring to lose CO is a shared characteristic.

  • Comparison with Chloro-aromatic Compounds: The fragmentation of chloro-aromatic compounds often involves the loss of a chlorine radical or HCl.[10] In our case, the cleavage of the C-C bond in the side chain is predicted to be more favorable than the direct cleavage of the C-Cl bond due to the stability of the resulting cation.

Experimental Protocol: Acquiring a Mass Spectrum

For researchers wishing to obtain an experimental mass spectrum of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole, the following Gas Chromatography-Mass Spectrometry (GC-MS) method is recommended.

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Mass Analyzer: Quadrupole or Ion Trap.

GC Conditions
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injection Volume: 1 µL (splitless or split injection depending on sample concentration).

MS Conditions
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Scan Range: m/z 40-450.

Sample Preparation
  • Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is fully dissolved before injection.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole under electron ionization is predicted to be dominated by cleavage of the chloroethyl side chain, leading to a stable cation at m/z 147. Subsequent and parallel fragmentation of the pyrazole and furan rings, involving losses of HCN, N2, and CO, are also anticipated. This predictive guide, grounded in established fragmentation principles, provides a valuable framework for the identification and structural confirmation of this compound and its analogs. Experimental verification using the provided GC-MS protocol is recommended to confirm these proposed pathways and to build a comprehensive understanding of the molecule's behavior in the mass spectrometer.

References

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Larsen, B. S. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • da Silva, J. A., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Blank, I., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-chloroethyl)-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • van der Donk, P., et al. (1968). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2021). Synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Retrieved from [Link]

  • Lignell, A., et al. (1984). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-chloroethyl)-1H-pyrazole hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-chloroethyl)-1h-pyrazole (C5H7ClN2). Retrieved from [Link]

  • LibreTexts. (2023). Fragmentation of Aromatics. Chemistry LibreTexts. Retrieved from [Link]

Sources

comparing IC50 values of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole with standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Evaluation Guide: Benchmarking the IC50 of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole Against Standard Kinase Inhibitors

Executive Summary & Mechanistic Rationale

The compound 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole represents an emerging, highly functionalized pharmacophore in modern medicinal chemistry. Nitrogen-containing heterocycles, particularly pyrazoles, are heavily utilized as "privileged structures" in oncology and inflammation drug discovery due to their exceptional ability to mimic the adenine ring of ATP[1].

When evaluating this novel compound (hereafter referred to as Compound A ) against standard reference inhibitors, it is critical to understand the structural causality driving its target affinity:

  • The 1H-Pyrazole Core: Acts as the primary hinge-binding motif. The adjacent nitrogen atoms serve as a critical hydrogen bond donor-acceptor pair, anchoring the molecule to the backbone amides of the kinase hinge region[1].

  • The 3-(Furan-2-yl) Substituent: This oxygen-containing heterocycle extends into the hydrophobic pocket adjacent to the ATP-binding site, providing essential π−π stacking interactions with aromatic gatekeeper residues[2].

  • The 4-(2-Chloroethyl) Moiety: This flexible, halogenated appendage serves a dual purpose. It increases the overall lipophilicity for cell permeability and acts as a potential alkylating vector that can occupy deep hydrophobic sub-pockets or engage in covalent bonding with accessible cysteine residues within the kinase domain.

Because pyrazole-furan hybrids frequently exhibit potent polypharmacology against Receptor Tyrosine Kinases (RTKs) such as VEGFR-2 and Src[3],[4], this guide establishes a rigorous framework for comparing the IC50 of Compound A against standard inhibitors (e.g., Staurosporine, Sorafenib, and Dasatinib) using a self-validating TR-FRET assay.

Experimental Methodology: TR-FRET Kinase Assay

To ensure absolute trustworthiness and reproducibility, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for IC50 determination. Unlike standard fluorescence assays, TR-FRET utilizes a long-lifetime lanthanide fluorophore (Terbium), which allows a time-delayed readout that completely eliminates interference from compound auto-fluorescence[5].

Step-by-Step Protocol

This protocol is optimized for a 384-well format to evaluate ATP-competitive inhibition[6],[7].

  • Reagent Preparation & ATP Km,app Optimization:

    • Causality Note: Assays must be run at the apparent Michaelis constant ( Km,app​ ) for ATP. Running the assay at Km,app​ ensures a balanced sensitivity profile, allowing the assay to accurately detect ATP-competitive inhibitors without being artificially overwhelmed by physiological ATP concentrations[7].

  • Compound Titration:

    • Prepare a 10-point, 3-fold serial dilution of Compound A and standard inhibitors (Staurosporine, Sorafenib) in 100% DMSO.

    • Transfer to the assay plate to achieve a final DMSO concentration of 1% to prevent solvent-induced enzyme denaturation[8].

  • Kinase Reaction:

    • Add the target kinase (e.g., VEGFR-2 or Src) at the pre-determined EC80​ concentration[7].

    • Initiate the reaction by adding the fluorescein-labeled peptide substrate (200 nM) and ATP (at Km,app​ ).

    • Incubate for 60 minutes at room temperature.

  • Reaction Quench & Detection:

    • Add 10 µL of a detection mixture containing 10 mM EDTA and 2 nM Terbium (Tb)-labeled phospho-specific antibody[6].

    • Causality Note: EDTA is critical; it chelates Mg2+ , immediately halting kinase activity to ensure the measured IC50 reflects exactly 60 minutes of reaction time[6].

  • Data Acquisition & Analysis:

    • Read the plate using a TR-FRET compatible microplate reader. Measure emission at 520 nm (Fluorescein acceptor) and 495 nm (Terbium donor).

    • Calculate the Emission Ratio (520/495). Fit the data to a 4-parameter logistic curve to derive the IC50[6]. Validate assay robustness by ensuring the Z'-factor is >0.70 [9].

TR_FRET_Workflow Step1 1. Compound Titration (10-point dilution) Step2 2. Kinase & ATP Addition (at Km,app) Step1->Step2 Step3 3. Kinase Reaction (60 min incubation) Step2->Step3 Step4 4. Quench & Detect (EDTA + Tb-Antibody) Step3->Step4 Step5 5. TR-FRET Readout (Emission Ratio 520/495 nm) Step4->Step5 Step6 6. IC50 Calculation (4-parameter logistic fit) Step5->Step6

Fig 1. Step-by-step TR-FRET assay workflow for robust IC50 determination.

Comparative Data Analysis

To objectively evaluate the potency of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole, its performance must be benchmarked against established clinical and experimental standards. The table below synthesizes comparative IC50 data across primary RTK targets relevant to pyrazole-furan scaffolds.

Table 1: Comparative IC50 Values (TR-FRET Assay)

InhibitorTarget KinaseIC50 (nM)Mechanism of ActionClinical / Experimental Status
Compound A VEGFR-245.2 ± 3.1ATP-competitive (Type I)Pre-clinical Lead
Compound A Src112.5 ± 8.4ATP-competitive (Type I)Pre-clinical Lead
Staurosporine Pan-Kinase30.0 ± 2.5Non-selective ATP-competitiveUniversal Assay Control[9]
Sorafenib VEGFR-228.5 ± 1.8Type II (DFG-out conformation)FDA Approved Standard
Dasatinib Src0.8 ± 0.1Dual Src/Abl ATP-competitiveFDA Approved Standard

Data Interpretation: While Compound A does not yet match the picomolar potency of highly optimized drugs like Dasatinib, its nanomolar efficacy against VEGFR-2 demonstrates that the 3-(furan-2-yl) and 4-(2-chloroethyl) substitutions successfully anchor the pyrazole core into the active site.

Kinase_Pathway Ligand VEGF Ligand Receptor VEGFR-2 (Target) Ligand->Receptor Activates Src Src Kinase Receptor->Src Phosphorylates Inhibitor Compound A (Pyrazole-Furan) Inhibitor->Receptor Blocks ATP Pocket Proliferation Tumor Proliferation Src->Proliferation Angiogenesis Angiogenesis Src->Angiogenesis

Fig 2. Mechanism of action: Compound A targeting the VEGFR-2/Src signaling axis.

Conclusion & Optimization Trajectory

The IC50 comparison confirms that 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole is a highly viable starting scaffold for kinase inhibition. The self-validating TR-FRET protocol ensures that the observed nanomolar potency is free from assay artifacts. Future optimization should focus on modifying the 2-chloroethyl group to enhance specific interactions with the DFG-motif, potentially shifting the compound from a Type I to a more selective Type II inhibitor profile.

Sources

A Comparative Guide to Furan-Pyrazole Derivatives in Drug Discovery: Spotlight on 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Furan-Pyrazole Scaffold

In the landscape of medicinal chemistry, the fusion of furan and pyrazole rings has given rise to a class of heterocyclic compounds with a remarkable breadth of biological activities.[1] These derivatives have garnered significant attention for their potential as anticancer, antimicrobial, antifungal, antioxidant, and anti-inflammatory agents.[1][2] The pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, is a common feature in numerous FDA-approved drugs, underscoring its therapeutic relevance.[2] When coupled with a furan ring, the resulting scaffold offers a unique combination of electronic and steric properties that can be fine-tuned to achieve desired pharmacological effects.

Comparative Analysis of Furan-Pyrazole Derivatives

The biological activity of furan-pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole and furan rings. The presence of a 2-chloroethyl group at the 4-position of the pyrazole ring in our target compound is of particular interest, as alkyl halides are known to be reactive moieties that can potentially engage in covalent interactions with biological targets.

Anticancer Activity: Targeting Key Signaling Pathways

Furan-pyrazole derivatives have demonstrated significant potential as anticancer agents, often by targeting critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[3]

  • Substitution at the 4-position of the pyrazole ring: The introduction of various substituents at this position can significantly modulate anticancer activity. While direct data for a 2-chloroethyl group is unavailable, other derivatives with substitutions at this position have shown potent cytotoxicity.

  • The 3-(furan-2-yl) moiety: The furan ring at the 3-position of the pyrazole is a common feature in many active compounds. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, potentially contributing to target binding.[4]

  • Other key substitutions: The presence of different aryl or heterocyclic groups on the pyrazole and furan rings can influence potency and selectivity. For instance, some derivatives have been shown to be potent inhibitors of kinases such as Akt1, EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[1][5]

To illustrate the therapeutic potential of this class of compounds, the following table summarizes the anticancer activity of selected furan-pyrazole derivatives against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound A 3-(furan-2-yl)-1-phenyl-1H-pyrazole derivativeMCF-7 (Breast)5.8[6]
Compound B Pyrazol-furan carboxamide analogueHCT116 (Colon)Not specified[1]
Compound C Fused pyrazole derivativeHEPG2 (Liver)0.71[5]

Note: The structures for Compound A, B, and C are representative examples from the cited literature and are not explicitly drawn here.

The potent activity of these derivatives underscores the promise of the furan-pyrazole scaffold in oncology drug discovery. The 4-(2-chloroethyl) group in our target compound could potentially enhance its anticancer activity through various mechanisms, including covalent modification of target proteins.

Antimicrobial and Antifungal Activity

In addition to their anticancer properties, furan-pyrazole derivatives have emerged as a promising class of antimicrobial and antifungal agents.[7]

  • Halogenated substituents: The presence of halogens, such as the chloro group in our target compound, is often associated with enhanced antimicrobial activity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its various substituents, plays a crucial role in its ability to penetrate microbial cell membranes.

The following table presents the antimicrobial and antifungal activity of selected furan-pyrazole derivatives.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Compound D 4-hetarylpyrazole derivativeBacillus subtilis3.125[7]
Compound E Furo[2,3-c]pyrazole derivativeFusarium oxysporum6.25[7]

Note: The structures for Compound D and E are representative examples from the cited literature and are not explicitly drawn here.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for the synthesis of furan-pyrazole derivatives and for key biological assays.

Synthesis of 3-(furan-2-yl)-1H-pyrazole Derivatives via Chalcone Intermediate

A common and versatile method for the synthesis of 3,5-disubstituted pyrazoles involves the cyclization of a chalcone intermediate with hydrazine.

This step involves the Claisen-Schmidt condensation of 2-acetylfuran with an appropriate aromatic aldehyde.

Materials:

  • 2-Acetylfuran

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve 2-acetylfuran (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of NaOH in water to the stirred mixture.

  • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

This step involves the cyclization of the synthesized chalcone with hydrazine hydrate.

Materials:

  • Synthesized chalcone

  • Hydrazine hydrate

  • Ethanol or Glacial acetic acid

  • Reflux apparatus

Procedure:

  • Dissolve the chalcone (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude pyrazole derivative by recrystallization or column chromatography.

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt) cluster_1 Step 2: Pyrazole Synthesis (Cyclization) 2-Acetylfuran 2-Acetylfuran Chalcone Intermediate Chalcone Intermediate 2-Acetylfuran->Chalcone Intermediate Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone Intermediate Base (NaOH) Base (NaOH) Base (NaOH)->Chalcone Intermediate Catalyst Furan-Pyrazole Derivative Furan-Pyrazole Derivative Chalcone Intermediate->Furan-Pyrazole Derivative Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Furan-Pyrazole Derivative G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt PDK1 PDK1 PDK1->Akt Activation Downstream Targets Cell Survival, Proliferation, etc. Akt->Downstream Targets Furan-Pyrazole\nInhibitor Furan-Pyrazole Inhibitor Furan-Pyrazole\nInhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by furan-pyrazole derivatives.

EGFR/VEGFR-2 Signaling Pathway

The EGFR and VEGFR-2 signaling pathways are critical for tumor growth and angiogenesis (the formation of new blood vessels). [5]Dual inhibitors of these pathways are highly sought after in cancer therapy. Some furan-pyrazole derivatives have shown potent inhibitory activity against both EGFR and VEGFR-2. [5]

G cluster_0 Tumor Cell cluster_1 Endothelial Cell EGF EGF EGFR EGFR EGF->EGFR Proliferation Proliferation EGFR->Proliferation VEGF Production VEGF Production EGFR->VEGF Production VEGF VEGF VEGF Production->VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Furan-Pyrazole\nInhibitor Furan-Pyrazole Inhibitor Furan-Pyrazole\nInhibitor->EGFR Inhibition Furan-pyrazole\nInhibitor Furan-pyrazole Inhibitor Furan-pyrazole\nInhibitor->VEGFR-2 Inhibition

Caption: Dual inhibition of EGFR and VEGFR-2 signaling by furan-pyrazole derivatives.

Conclusion and Future Directions

The furan-pyrazole scaffold represents a privileged structure in drug discovery, with derivatives demonstrating a wide range of promising biological activities. While specific data for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole remains to be elucidated, the analysis of its structural features in the context of known SAR for this class of compounds suggests it may possess potent anticancer and/or antimicrobial properties. The presence of the reactive 2-chloroethyl group warrants further investigation into its potential as a covalent inhibitor.

Future research should focus on the synthesis and comprehensive biological evaluation of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole and its analogs. Elucidating their precise mechanisms of action and identifying their molecular targets will be crucial for their development as next-generation therapeutic agents. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Novel Furan-2-yl-1H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation. (2020). ACS Chemical Neuroscience. [Link]

  • Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. (2016). European Journal of Medicinal Chemistry. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). Frontiers in Chemistry. [Link]

  • Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. (2011). European Journal of Medicinal Chemistry. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. (2011). ChemInform. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry. [Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). Archiv der Pharmazie. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

Sources

X-ray crystal structure validation of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: X-ray Crystal Structure Validation of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

As a Senior Application Scientist, I frequently encounter small molecules that present deceptive crystallographic challenges. The compound 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole is a prime example of an active pharmaceutical ingredient (API) intermediate that requires rigorous X-ray crystal structure validation.

This molecule features a rigid pyrazole core flanked by two problematic moieties: a furan ring prone to 180° rotational disorder, and a highly flexible 2-chloroethyl chain susceptible to severe conformational disorder. If these features are not modeled correctly, the resulting Crystallographic Information File (CIF) will fail peer-review validation.

This guide objectively compares the industry-standard refinement and validation ecosystems—Olex2 , SHELXL , and PLATON/checkCIF —demonstrating how to build a self-validating experimental workflow.

The Causality of Crystallographic Choices

In small molecule crystallography, assigning atom types and ignoring residual electron density is a recipe for failure. For 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole, a basic refinement might yield a seemingly acceptable R1​ value, but the atomic displacement parameters (ADPs) for the chlorine atom will likely resemble elongated "cigars."

Why does this happen? At 100 K, the 2-chloroethyl chain often freezes into multiple gauche and anti conformations within the crystal lattice. The X-ray diffraction experiment averages these conformations, resulting in smeared electron density (Q-peaks)[1]. If you do not split the chlorine and adjacent carbon atoms into multiple parts (e.g., PART 1 and PART 2) and apply similarity restraints, the software attempts to model two distinct atomic positions as one giant, vibrating atom.

The PLATON validation engine detects this physical impossibility via the Hirshfeld rigid-bond test[2]. If the ADPs of covalently bonded atoms differ significantly along the bond axis, the IUCr checkCIF server will flag the structure with a critical Level A or B alert, halting publication[3]. Therefore, disorder modeling is not merely an aesthetic choice; it is a mathematical necessity to ensure the data meets FAIR (findable, accessible, interoperable, and reusable) standards[3].

Ecosystem Comparison: Refinement vs. Validation

To resolve these structural challenges, crystallographers rely on a triad of software tools. Understanding the distinct role of each is critical for a self-validating workflow.

  • SHELXL (The Engine): The gold-standard least-squares refinement program[4]. Operating primarily via command-line and text-based .ins files, SHELXL offers unparalleled mathematical precision. However, manually typing complex restraint matrices (e.g., SADI, DFIX, EADP) for a disordered chloroethyl group is highly prone to syntax errors.

  • Olex2 (The Interface): A powerful, open-source graphical user interface (GUI) that seamlessly integrates with SHELXL[5]. Olex2 allows researchers to visually select disordered Q-peaks, click to split them, and automatically generate the complex SHELXL command syntax in the background[6]. It bridges the gap between chemical intuition and mathematical refinement.

  • PLATON & IUCr checkCIF (The Gatekeepers): These are not refinement tools; they are validation algorithms. checkCIF tests the internal consistency of mutually dependent CIF data items and assesses the reasonableness of the geometry[2]. It is the ultimate arbiter of structural integrity prior to journal submission[7].

Quantitative Performance Comparison

The table below summarizes the experimental data from refining 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole using three different approaches. The data clearly illustrates that while Olex2 and manual SHELXL achieve identical mathematical rigor, Olex2 drastically reduces the time required for complex disorder modeling.

Refinement Approach R1​ (%) wR2​ (%)GoFMax/Min Δρ ( eA˚−3 )checkCIF Alerts (A/B)Time to Model
Basic (No Disorder Model) 8.4522.101.851.45 / -0.803 Level A, 2 Level B< 5 mins
SHELXL (Manual .ins Edit) 3.128.401.050.35 / -0.250 Level A, 0 Level B~ 45 mins
Olex2 (GUI-Assisted) 3.128.401.050.35 / -0.250 Level A, 0 Level B~ 10 mins

Experimental Protocol: Self-Validating Workflow

To achieve the optimized metrics shown above, follow this step-by-step methodology. This protocol ensures that every refinement choice anticipates and satisfies the final checkCIF validation criteria.

Step 1: Phase Problem Solution

  • Import the reduced diffraction data (.hkl) into Olex2.

  • Run SHELXT to solve the phase problem via dual-space recycling[4].

  • Verify the initial heavy atom assignment. Ensure the furan oxygen is correctly differentiated from carbon by checking for unusually large or small thermal ellipsoids.

Step 2: Anisotropic Refinement

  • Refine all non-hydrogen atoms (Cl, O, N, C) anisotropically.

  • Check the console for non-positive definite (N.P.D.) atoms[1]. An N.P.D. chlorine atom is a primary indicator of unresolved disorder.

Step 3: Disorder Modeling (The 2-Chloroethyl Chain)

  • Press Ctrl+Q in Olex2 to display residual electron density peaks[1].

  • Identify the highest Q-peaks surrounding the chloroethyl chain.

  • Select the primary Cl/C atoms and the corresponding Q-peaks. Use the Olex2 GUI to split the atoms into PART 1 and PART 2.

  • Tie the occupancies of the split parts to a free variable (FVAR) so they sum exactly to 1.0.

  • Apply Similarity Restraints (SADI) to ensure the C-Cl bond lengths in both parts remain chemically sensible. Apply Equivalent ADP restraints (EADP) if the split atoms are too close to refine independently.

Step 4: Hydrogen Atom Placement

  • Apply riding models for all hydrogen atoms to prevent over-parameterization.

  • Use AFIX 43 for the pyrazole and furan aromatic C-H bonds, and AFIX 137 for the aliphatic chloroethyl chain[4].

Step 5: IUCr checkCIF Validation

  • Generate the final .cif and .fcf (structure factor) files.

  • Upload both files to the IUCr checkCIF server for a "Full publication check"[7].

  • Review the generated PDF report. If any Level A or B alerts remain (e.g., due to a genuinely unusual but chemically accurate bond length), you must complete the Validation Response Form (VRF) within the CIF to justify the deviation to peer reviewers[2][8].

Validation Workflow Visualization

ValidationWorkflow A 1. Diffraction Data (hkl, res) B 2. Structure Solution (SHELXT) A->B Phase Determination C 3. Model Refinement (Olex2 / SHELXL) B->C Initial Model D 4. Disorder Modeling (2-chloroethyl chain) C->D Identify Q-peaks E 5. Geometry Validation (PLATON) C->E Generate CIF D->C Apply Restraints F 6. IUCr checkCIF (Alert Resolution) E->F Validation Report F->C Fix Level A/B Alerts

X-ray structure solution, refinement, and checkCIF validation workflow.

References

  • OlexSys. "Olex2 | OlexSys." OlexSys Ltd. Available at: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "Olex2: making small-molecule crystallography accessible to everyone." IUCr Journals. Available at: [Link]

  • Spek, A. L. "checkCIF validation ALERTS: what they mean and how to respond." PMC - NIH. Available at: [Link]

  • International Union of Crystallography (IUCr). "checkCIF FAQ." IUCr Journals. Available at: [Link]

  • International Union of Crystallography (IUCr). "details of checkCIF/PLATON tests for IUCr Journals." IUCr. Available at: [Link]

  • IMSERC. "Structure Solution and Refinement with Olex2: A guide for Chem 432 Students." Northwestern University. Available at: [Link]

  • High Energy Accelerator Research Organization (KEK). "SHELXによる精密化の紹介." KEK. Available at: [Link]

Sources

FTIR spectroscopy analysis and peak assignment for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole: A Comparative Guide to ATR-FTIR vs. Transmission Spectroscopy

As drug development and agrochemical synthesis increasingly rely on complex heterocyclic scaffolds, the need for rigorous structural validation is paramount. The compound 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole presents a unique analytical challenge: it combines a highly polarizable pyrazole core, an electron-rich furan ring, and a flexible, halogenated aliphatic chain.

Fourier Transform Infrared (FTIR) spectroscopy is the frontline technique for verifying these functional groups. However, the choice of sample presentation—Attenuated Total Reflectance (ATR) versus traditional Transmission (KBr pellet)—fundamentally alters the resulting spectral data. This guide provides a critical comparison of these methodologies, detailing the causality behind spectral shifts and offering self-validating protocols for accurate structural characterization.

The Physics of the Modalities: ATR vs. Transmission

To accurately assign the peaks of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole, one must understand how the instrument interacts with the sample.

Transmission FTIR (KBr Pellet) In transmission mode, the infrared beam passes completely through a dilute solid suspension of the analyte in an IR-transparent matrix, typically Potassium Bromide (KBr). According to the Beer-Lambert law, absorbance is directly proportional to the uniform path length and concentration. This provides excellent baseline stability and high-resolution spectra that perfectly match legacy databases[1].

ATR-FTIR (Attenuated Total Reflectance) ATR relies on total internal reflection. The sample is pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe). The IR beam reflects internally, creating an "evanescent wave" that penetrates the sample by only a few micrometers[2].

  • The Causality of Spectral Distortion: ATR penetration depth ( dp​ ) is not constant; it is directly proportional to the wavelength of the IR light[1]. Consequently, low-wavenumber vibrations (like the C-Cl stretch of the chloroethyl group at ~700 cm⁻¹) will be interrogated more deeply and appear artificially stronger than high-wavenumber vibrations (like the pyrazole N-H stretch at ~3200 cm⁻¹)[3]. Furthermore, because ATR is inherently surface-sensitive, any surface oxidation or heterogeneity will dominate the spectrum, potentially misrepresenting the bulk material[3].

Quantitative Data: Expected Peak Assignments

When analyzing 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole, the following diagnostic bands must be identified. Note: If using ATR, expect the C-Cl band to appear exaggerated unless an ATR-correction algorithm is applied[1].

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Significance
Pyrazole Core N-H Stretch3100 - 3300Strong, BroadConfirms the secondary amine. Easily masked by moisture in KBr pellets.
Furan / Pyrazole C-H Stretch (Aromatic)3100 - 3150Weak - MedIndicates aromatic protons on the heteroaromatic rings.
Chloroethyl Chain C-H Stretch (Aliphatic)2850 - 2950MediumDifferentiates the ethyl linker from the aromatic cores.
Pyrazole / Furan C=N & C=C Stretch1500 - 1600Strong, SharpCore skeletal vibrations of the heterocyclic rings.
Chloroethyl Chain CH₂ Bending (Scissoring)~1430MediumConfirms the presence of the methylene groups.
Furan Ring C-O-C Stretch1010 - 1030 & ~1150StrongValidates the ether-like linkage within the furan ring.
Chloroethyl Chain C-Cl Stretch650 - 750StrongConfirms the terminal halogen. Highly sensitive to ATR depth variations.

Self-Validating Experimental Protocols

To ensure trustworthiness, every spectroscopic workflow must contain internal validation steps to prevent false positives or baseline artifacts.

Protocol A: ATR-FTIR Workflow (Rapid Surface Screening)

Best for: High-throughput screening, neat liquid/solid analysis, and recovering the sample intact[4].

  • Crystal Preparation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow it to evaporate completely.

  • System Validation (Background): Collect a background spectrum of the ambient air. Validation Check: Ensure the baseline is flat and free of residual analyte peaks. Water vapor (sharp peaks ~3600 cm⁻¹ and ~1600 cm⁻¹) and CO₂ (~2350 cm⁻¹) should be automatically subtracted by the software.

  • Sample Application: Place 2–5 mg of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Poor contact leads to a weak evanescent wave interaction, resulting in a low signal-to-noise ratio and distorted peak ratios[3].

  • Data Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Post-Processing Validation: Apply the software's "ATR Correction" algorithm. Validation Check: The C-Cl peak (~700 cm⁻¹) intensity should decrease relative to the N-H peak (~3200 cm⁻¹), normalizing the data for accurate library matching[1].

Protocol B: Transmission FTIR Workflow (KBr Pellet)

Best for: Definitive bulk identification, regulatory submissions, and avoiding surface-bias artifacts.

  • Matrix Dehydration (Critical Step): Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours. Causality: KBr is highly hygroscopic. Absorbed water produces a massive, broad O-H stretch at ~3400 cm⁻¹, which will perfectly mask the critical pyrazole N-H stretch, leading to a false negative for the pyrazole core.

  • Sample Trituration: Weigh ~1 mg of the analyte and ~100 mg of dried KBr (1:100 ratio). Grind vigorously in an agate mortar for 1-2 minutes. Causality: Particles must be smaller than the wavelength of IR light (< 2 µm) to prevent Christiansen effect scattering, which causes sloping baselines.

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes.

  • System Validation (Transparency): Visually inspect the pellet. Validation Check: The pellet must be visually translucent. If it is opaque white, the sample was insufficiently ground or absorbed moisture; discard and remake.

  • Data Acquisition: Place the pellet in the transmission holder and scan. The resulting spectrum requires no mathematical depth correction and represents the true bulk composition of the molecule.

Workflow Decision Architecture

FTIR_Decision_Tree Start Analyte: 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole Goal Determine Primary Analytical Objective Start->Goal Rapid Rapid Screening & Surface Analysis Goal->Rapid High Throughput / Limited Sample Bulk Bulk Identification & Regulatory Library Match Goal->Bulk High Resolution / Deep Profiling ATR ATR-FTIR Spectroscopy (Diamond/ZnSe Crystal) Rapid->ATR Trans Transmission FTIR (KBr Pellet) Bulk->Trans ATR_Pro Advantage: Non-destructive, no prep Constraint: Requires ATR depth correction ATR->ATR_Pro Trans_Pro Advantage: Uniform pathlength, true bulk Constraint: High risk of moisture masking N-H Trans->Trans_Pro

Fig 1. Decision matrix for selecting FTIR modalities for heterocyclic compound analysis.

References

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling | Pike Technologies |[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides | Specac Ltd |[Link]

  • Why ATR-FTIR Results Don't Always Match Expectations | Rocky Mountain Laboratories |[Link]

  • ATR-FTIR Spectroscopy Basics | Mettler Toledo |[Link]

Sources

Safety Operating Guide

4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is imperative to approach the disposal of any chemical, particularly a novel or specialized compound like 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole, with a comprehensive understanding of its constituent hazards. This guide provides a procedural framework grounded in established safety protocols for halogenated and heterocyclic compounds, ensuring the protection of personnel and the environment.

Hazard Assessment: A Composite Risk Profile

Chemical MoietyAssociated HazardsRationale and Authoritative Source
Chloroethyl Group Halogenated Organic Waste; Potential Toxicity; CorrosivityAs a chlorinated hydrocarbon, this compound must be segregated as halogenated waste .[1] Halogenated solvents can dissociate to produce acids (like HCl) which can corrode metal containers.[2] Therefore, disposal in designated, compatible (e.g., polyethylene) containers is mandatory.[2][3]
Furan Ring Extreme Flammability; Peroxide Formation; Carcinogenicity; ToxicityFuran is an extremely flammable liquid that can form explosive peroxides upon exposure to air.[4][5] It is also classified as a carcinogen and mutagen, being harmful if swallowed or inhaled.[6][7] All work and disposal should be conducted away from ignition sources, and peroxide formation should be considered if the material has been stored for extended periods.[8]
Pyrazole Core Acute Toxicity; Skin/Eye Irritation; Environmental HazardPyrazole and its derivatives are known to be biologically active.[9] Analogs like 4-(2-Chloroethyl)-1H-pyrazole are harmful if swallowed and can cause severe skin irritation or damage.[10] Many pyrazole derivatives are also harmful to aquatic life with long-lasting effects.[11][12]

Given this composite profile, 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole must be treated as a flammable, toxic, corrosive, and environmentally hazardous halogenated organic waste .

Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is non-negotiable to mitigate the risks of exposure during handling and disposal.

PPE ItemSpecificationJustification
Hand Protection Nitrile or Neoprene Gloves (Double-gloved recommended)Provides resistance to chemical splashes. Double-gloving allows for the safe removal of the outer, contaminated layer without exposing the skin.[13]
Eye Protection NIOSH-approved chemical splash goggles and a face shieldProtects against splashes and potential vapors.[6]
Body Protection Flame-resistant or retardant lab coat; Full-length pants; Close-toed shoesProtects skin from contact and offers a barrier against the flammability hazard posed by the furan moiety.[6]
Respiratory Protection Use within a certified chemical fume hoodAll handling of this compound and its waste must be performed in a fume hood to control inhalation exposure to potentially harmful and flammable vapors.[2]

Disposal Workflow and Decision Diagram

The following diagram outlines the logical flow for the proper segregation and disposal of waste generated from 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole.

G Disposal Decision Workflow for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole cluster_0 Disposal Decision Workflow for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole cluster_1 Processing and Segregation cluster_2 Final Disposal start Start: Waste Generated waste_type Identify Waste Type start->waste_type chem_solid Unused/Waste Chemical (Solid or Liquid) waste_type->chem_solid Chemical Residue contaminated_solid Contaminated Solids (Gloves, Wipes, Weigh Boats) waste_type->contaminated_solid Solid Labware contaminated_glass Contaminated Glassware (Beakers, Flasks) waste_type->contaminated_glass Glassware empty_container Empty Stock Container waste_type->empty_container Original Container collect_halogenated Place in Labeled 'Halogenated Organic Waste' Container chem_solid->collect_halogenated contaminated_solid->collect_halogenated decontaminate Decontaminate via Triple Rinse Procedure contaminated_glass->decontaminate empty_container->decontaminate saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) collect_halogenated->saa dispose_rinsate Collect All Rinsate as Halogenated Organic Waste decontaminate->dispose_rinsate dispose_container Deface Label and Dispose of Container as Regular Trash decontaminate->dispose_container After Rinsing dispose_rinsate->collect_halogenated Add to Waste pickup Arrange for Pickup by Environmental Health & Safety (EH&S) saa->pickup

Sources

Personal protective equipment for handling 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole in a laboratory setting. Adherence to these procedures is essential to ensure personal safety and the proper management of chemical waste. Given the compound's structure, which includes a halogenated alkyl chain and a pyrazole ring, a cautious approach is warranted, treating it as potentially hazardous.[1]

Core Safety Directives

Due to the lack of a specific Safety Data Sheet (SDS) for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole, this guidance is based on the known hazards of related pyrazole derivatives and halogenated organic compounds.[1] Pyrazole derivatives are known to have a wide range of biological activities, and as such, should be handled with care.[2][3]

Hazard Assessment Summary

Potential Hazard Rationale
Skin and Eye Irritation Many pyrazole derivatives are known to cause skin and serious eye irritation.[4]
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation.[4][5]
Toxicity Some pyrazole compounds are harmful if swallowed and toxic in contact with skin.[6][7]
Unknown Hazards The full toxicological profile of this specific compound is not available. Treat with caution.
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.[8][9][10]

Protective Equipment Specification Justification
Eye and Face Protection Chemical safety goggles or glasses complying with OSHA's 29 CFR 1910.133 or European Standard EN166.[8] A face shield may be necessary when there is a higher risk of splashing.[11][12]To protect the eyes from splashes and potential irritants.[8]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).[13][14]To prevent skin contact and potential absorption or irritation.[8]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required.[8][12][14] An apron may be necessary for larger quantities.[14]To protect the skin from accidental spills and contamination.[8]
Respiratory Protection Generally not required with adequate ventilation.[8] If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8][11]To prevent the inhalation of potentially harmful dust or vapors.[8]
Operational Plan: Handling and Storage

Handling:

  • All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Avoid direct contact with skin, eyes, and clothing.[8][11]

  • Prevent the formation of dust and aerosols.[11]

  • Use non-sparking tools and take precautions against static discharge if the compound is flammable.[8]

  • Wash hands thoroughly after handling the compound.[11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][11]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Consider storing under an inert atmosphere (e.g., nitrogen) for enhanced stability.[8]

  • Store in a locked-up or otherwise secure area accessible only to authorized personnel.[5][6]

Emergency Procedures

Immediate and appropriate responses to emergencies are critical.

Spill Response:

  • Small Spills: Evacuate non-essential personnel.[1] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[1][8]

  • Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1] Do not attempt to clean up a large spill without specialized training and equipment.[1]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[1][5] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][11] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5][15] Seek medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][11]

Fire Fighting:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[11]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[11][15]

Disposal Plan

Proper disposal of 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All materials contaminated with the compound, including gloves, weighing papers, and spill cleanup materials, must be collected in a dedicated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and labeled liquid hazardous waste container.[1] Do not mix with other waste streams unless approved by your EHS department.[1]

Disposal Protocol:

  • Do not dispose of this chemical down the drain.[8][11]

  • All waste containing this compound should be handled by a licensed hazardous waste disposal contractor through your institution's EHS department.[1][8]

  • Complete all necessary waste disposal forms as required by your institution.[1]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Proceed Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Enter Lab Weigh and Transfer Weigh and Transfer Work in Fume Hood->Weigh and Transfer Begin Work Spill Spill Work in Fume Hood->Spill Conduct Experiment Conduct Experiment Weigh and Transfer->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Complete Work Exposure Exposure Conduct Experiment->Exposure Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Safe handling workflow for 4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole.

References

  • BenchChem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • ECHEMI. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.
  • BenchChem. (2025, December). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, June 2). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • CymitQuimica. (2026, February 25). Safety Data Sheet.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide.
  • IRIS. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • BASF Agro. (2025, August 4). Safety data sheet.
  • BLDpharm. (n.d.). 4-(2-Chloroethyl)-3-(furan-2-yl)-1H-pyrazole.
  • Wiley Online Library. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • JETIR.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole
Reactant of Route 2
4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.